ethyl 5-cyano-2H-pyridine-1-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
103935-36-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 5-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-4,7H,2,5H2,1H3 |
InChI Key |
JGVCZZOZHCMPJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=CC(=C1)C#N |
Canonical SMILES |
CCOC(=O)N1CC=CC(=C1)C#N |
Synonyms |
1(2H)-Pyridinecarboxylic acid, 5-cyano-, ethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-cyano-2H-pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for ethyl 5-cyano-2H-pyridine-1-carboxylate, a substituted dihydropyridine of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process involving an initial Hantzsch-type condensation to form the dihydropyridine core, followed by N-acylation to yield the final product. This document provides detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of a 5-cyanodihydropyridine intermediate via a modified Hantzsch reaction. The second step is the N-acylation of this intermediate with ethyl chloroformate.
Step 1: Synthesis of a 5-Cyano-1,4-dihydropyridine Intermediate
The initial step is a multi-component reaction involving an aldehyde (e.g., formaldehyde), ethyl acetoacetate, and cyanoacetamide in the presence of a catalyst and a nitrogen source, typically ammonium acetate. This reaction constructs the core 1,4-dihydropyridine ring with the required cyano and ester functionalities. While the classic Hantzsch synthesis uses two equivalents of a β-ketoester, this modified approach employs one equivalent of a β-ketoester and one equivalent of a nitrile-containing active methylene compound to introduce the cyano group at the 5-position.[1][2][3][4]
Step 2: N-Acylation of the Dihydropyridine Intermediate
The second step involves the reaction of the synthesized 5-cyano-1,4-dihydropyridine with ethyl chloroformate. This reaction introduces the ethyl carboxylate group onto the nitrogen atom of the dihydropyridine ring, forming the final product, this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While the direct N-acylation of 1,4-dihydropyridines is a known transformation, the reaction of ethyl chloroformate with pyridines can sometimes lead to ring-opening products, so reaction conditions must be carefully controlled.[5]
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis. These are based on established procedures for similar transformations and may require optimization for the specific target molecule.
Step 1: Synthesis of Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate (A Hantzsch-type reaction)
This protocol is adapted from procedures for the synthesis of structurally similar 5-cyanodihydropyridines.[6][7]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethyl Acetoacetate
-
Cyanoacetamide
-
Ammonium Acetate
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid - optional, depending on the specific reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and cyanoacetamide (10 mmol) in ethanol (30 mL).
-
Add ammonium acetate (12 mmol) to the mixture.
-
If a catalyst is used, add it at this stage (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
This protocol is a general procedure for the N-acylation of a dihydropyridine.
Materials:
-
Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate (from Step 1)
-
Ethyl Chloroformate
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-cyanodihydropyridine intermediate (5 mmol) in the anhydrous solvent (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (6 mmol) to the stirred solution.
-
Add ethyl chloroformate (5.5 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data
The following tables summarize typical quantitative data for Hantzsch-type dihydropyridine syntheses, which are analogous to Step 1 of the proposed pathway. Data for the N-acylation step is less commonly reported in terms of yield for this specific class of compounds and would require experimental determination.
Table 1: Reaction Conditions and Yields for the Synthesis of 5-Cyanodihydropyridines
| Entry | Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | Piperidine | 5 | 85 | Adapted from[7] |
| 2 | 4-Chlorobenzaldehyde | Ethanol | - | 6 | 92 | Adapted from[7] |
| 3 | 4-Methoxybenzaldehyde | Ethanol | p-Toluenesulfonic acid | 4 | 88 | Adapted from[8] |
| 4 | 2-Naphthaldehyde | Methanol | - | 8 | 78 | General Hantzsch |
Synthesis Pathway Diagram
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound. The proposed two-step approach, beginning with a well-established Hantzsch-type reaction followed by N-acylation, offers a logical and experimentally feasible route to this target molecule. The provided experimental protocols and quantitative data from analogous reactions serve as a strong starting point for researchers and professionals in the field of drug discovery and development to synthesize and further investigate this and related dihydropyridine derivatives. Further optimization of reaction conditions may be necessary to achieve high yields and purity for the specific target compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate. The nomenclature "ethyl 5-cyano-2H-pyridine-1-carboxylate" is ambiguous and likely refers to a less stable tautomeric form. This document will focus on the more stable and well-documented 2-pyridone tautomer, ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate. This class of compounds, characterized by a cyanopyridone core, serves as a versatile scaffold in medicinal chemistry and materials science. They are recognized as important intermediates in the synthesis of various biologically active molecules, including analogues of milrinone with positive inotropic activity and potential inhibitors of EGFR and VEGFR-2.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The chemical and physical properties of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate and a related methylated analogue are summarized below. The data is compiled from computational predictions and available experimental values.
| Property | Value (Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate) | Value (Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate) | Data Source |
| Molecular Formula | C9H8N2O3 | C10H10N2O3 | PubChem |
| Molecular Weight | 192.17 g/mol | 206.20 g/mol | PubChem[3][4] |
| IUPAC Name | ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate | ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate | PubChem[3][4] |
| CAS Number | 1707567-02-9 | 58610-61-0 | PubChem[3][4] |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| XLogP3 | 0.1 | 0.5 | PubChem[3][4] |
| Hydrogen Bond Donors | 1 | 1 | PubChem[3][4] |
| Hydrogen Bond Acceptors | 4 | 4 | PubChem[3][4] |
| Rotatable Bond Count | 2 | 2 | PubChem[3][4] |
| Exact Mass | 192.05349212 Da | 206.06914219 Da | PubChem[3][4] |
| Topological Polar Surface Area | 79.2 Ų | 79.2 Ų | PubChem[3][4] |
Experimental Protocols
The synthesis of functionalized 3-cyano-2-pyridones can be achieved through various multi-component reactions. A general protocol involves the condensation of an active methylene compound, an aldehyde, and a cyanoacetamide derivative.
General Synthesis of N-Amino-3-cyano-2-pyridone Derivatives
A one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate (such as malononitrile or ethyl cyanoacetate), and an aromatic aldehyde in the presence of a basic catalyst like piperidine is a common method.[5] The reaction cascade typically includes a Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization, ultimately leading to the desired pyridone structure.[5]
-
Materials: Cyanoacetohydrazide, malononitrile/ethyl cyanoacetate, aromatic aldehyde, piperidine, ethanol/water.
-
Procedure:
-
To a solution of the aromatic aldehyde and the activated nitrile substrate in ethanol or a water-ethanol mixture, add cyanoacetohydrazide.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Spectroscopic Characterization
The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a related 2-oxo-pyridine derivative showed a characteristic absorption band for the cyano group (C≡N) at ν 2219 cm⁻¹ and bands for two carbonyl groups (C=O) at ν 1723 and 1660 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For a related compound, the ¹H NMR spectrum displayed signals corresponding to the ethoxy group (a triplet and a quartet), methyl groups (singlets), and aromatic protons.[2][5]
-
¹³C NMR: The ¹³C NMR spectrum of a similar structure showed distinct signals for the carbons of the ethyl group, the pyridine ring, the nitrile group, and the carbonyl groups.[5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.[6]
Visualizations
Synthesis Workflow for 3-Cyano-2-Pyridones
The following diagram illustrates a generalized one-pot, three-component reaction for the synthesis of functionalized 3-cyano-2-pyridones.
Caption: A generalized workflow for the synthesis of 3-cyano-2-pyridone derivatives.
Conceptual Signaling Pathway for Bioactive Pyridone Derivatives
Certain pyridone derivatives have been investigated for their biological activities, such as inotropic effects (as milrinone analogues) and enzyme inhibition (EGFR/VEGFR-2 inhibitors).[1][2] The diagram below provides a conceptual illustration of a drug-receptor interaction leading to a cellular response.
Caption: A conceptual diagram of a bioactive pyridone derivative interacting with a cellular target.
References
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | C10H10N2O3 | CID 275523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: Identification and Characterization of Ethyl 5-Cyano-Dihydropyridine-1-Carboxylate Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical name "ethyl 5-cyano-2H-pyridine-1-carboxylate" is ambiguous and does not correspond to a readily available substance with a registered CAS number. This technical guide therefore focuses on a closely related and well-characterized class of compounds: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates . These compounds are structurally plausible isomers and belong to the well-known Hantzsch ester family of dihydropyridines, which have significant relevance in medicinal chemistry.
Introduction and Identification
1,4-dihydropyridine (1,4-DHP) derivatives are a prominent class of organic compounds, widely recognized for their therapeutic applications, particularly as L-type calcium channel blockers in the treatment of hypertension.[1] The core structure consists of a partially saturated pyridine ring. The introduction of a cyano group at the 5-position and an ethyl carboxylate group at the 3-position can modulate the electronic and steric properties of the molecule, influencing its biological activity.
This guide provides a comprehensive overview of the synthesis, identification, and characterization of a representative compound: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate .
CAS Number and Molecular Structure
Due to the variability of the aryl group at the 4-position, a single CAS number cannot be assigned. However, for a specific, well-documented analogue, ethyl 5-cyano-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3-pyridinecarboxylate , the CAS number is 63093-77-6 .[2]
| Identifier | Value |
| IUPAC Name | ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate |
| Molecular Formula | Varies with aryl substituent (e.g., C₁₇H₁₇N₃O₄ for the 2-nitrophenyl derivative) |
| Molecular Weight | Varies with aryl substituent (e.g., 327.34 g/mol for the 2-nitrophenyl derivative) |
| General Structure | A 1,4-dihydropyridine ring with substituents at positions 1, 2, 3, 4, 5, and 6. |
Synthesis and Experimental Protocols
The most common and versatile method for the synthesis of 1,4-dihydropyridines is the Hantzsch dihydropyridine synthesis .[3] This is a one-pot multicomponent reaction that offers a straightforward route to these heterocyclic systems.
Hantzsch Synthesis Protocol
This protocol describes the synthesis of a generic ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ethyl cyanoacetate (1 mmol)[4]
-
Ammonium acetate (1.5 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., γ-Al₂O₃ nanoparticles, optional for improved yield and reaction time)[5]
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) is taken in a round-bottom flask.[5]
-
Ethanol is added as the solvent.
-
The reaction mixture is refluxed for several hours (typically 4-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 1,4-dihydropyridine derivative.[5]
Logical Workflow for Hantzsch Synthesis:
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Physicochemical and Spectroscopic Data
The identification and characterization of the synthesized compounds are performed using various spectroscopic techniques. The following table summarizes the expected data for a representative ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.
| Parameter | Typical Value/Observation | Reference |
| Appearance | Yellowish crystalline solid | [5] |
| Melting Point | Varies with the aryl substituent | |
| FT-IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 2230-2210 (C≡N stretch), 1710-1680 (C=O ester stretch), 1650-1630 (C=C stretch) | [5][7] |
| ¹H NMR (CDCl₃, δ ppm) | 9.2-9.4 (s, 1H, NH), 7.1-7.5 (m, Ar-H), 5.1-5.3 (s, 1H, H-4), 4.0-4.2 (q, 2H, OCH₂CH₃), 2.2-2.4 (s, 6H, 2xCH₃), 1.1-1.3 (t, 3H, OCH₂CH₃) | [7][8] |
| ¹³C NMR (CDCl₃, δ ppm) | 165-168 (C=O), 148-155 (C-2, C-6), 140-145 (Ar-C), 126-130 (Ar-CH), 115-120 (C≡N), 98-105 (C-3, C-5), 59-62 (OCH₂), 35-40 (C-4), 18-20 (CH₃), 14-15 (OCH₂CH₃) | [7][8] |
| Mass Spectrometry (m/z) | [M]+, corresponding to the molecular weight of the specific derivative | [7] |
Mechanism of Action and Signaling Pathway
1,4-Dihydropyridine derivatives are well-established as L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac muscle cells.[9]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers:
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
By blocking the L-type calcium channels, these compounds prevent the increase in intracellular calcium concentration that is necessary for muscle contraction. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[9][10]
Biological Evaluation Protocol
The antihypertensive activity of novel dihydropyridine derivatives can be assessed in vivo using animal models.
Experimental Model:
-
Animal Model: Male albino Wistar rats.[6]
-
Induction of Hypertension: Administration of N(ω)-nitro-L-arginine methyl ester (L-NAME) can be used to induce hypertension.[6]
-
Test Compound Administration: The synthesized dihydropyridine derivatives are dissolved in a suitable vehicle (e.g., DMSO) and administered intraperitoneally.[11]
-
Blood Pressure Measurement: Systolic blood pressure is measured at various time points (e.g., before and 15, 30, and 60 minutes after administration) using the tail-cuff method.[6][11]
-
Standard Drug: A well-known calcium channel blocker such as nifedipine is used as a positive control for comparison.[6]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies on 1,4-dihydropyridines have revealed key structural features that influence their activity as calcium channel blockers:
-
The 1,4-dihydropyridine ring is essential for activity.
-
An aryl substituent at the C-4 position is crucial, with ortho or meta substitution on this ring generally enhancing potency.[2]
-
Ester groups at the C-3 and C-5 positions are important for activity.
-
The nature of the ester group can influence potency, with bulkier groups sometimes leading to increased activity.[12]
-
The overall lipophilicity of the molecule plays a significant role in its pharmacokinetic and pharmacodynamic properties.[13][14]
Conclusion
While the specific compound "this compound" remains elusive in the chemical literature, the structurally related class of ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates provides a valuable and well-documented alternative for research and development. The Hantzsch synthesis offers a reliable method for their preparation, and their characterization can be readily achieved through standard spectroscopic techniques. Their established mechanism of action as L-type calcium channel blockers makes them promising candidates for the development of new antihypertensive agents. Further investigation into the structure-activity relationships of this class of compounds can lead to the design of more potent and selective drug candidates.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. rjptonline.org [rjptonline.org]
- 7. rsc.org [rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. youtube.com [youtube.com]
- 11. View of A Study on the Biological Evaluation of Dihydropyridines | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 12. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-4-Dihydropyridine-(DHP)-Quantitative-Structure-Activity-Relationships-(QSAR)--Electron-Transfer-as-Possible-Mode-of-Action- [aesnet.org]
An In-depth Technical Guide to Ethyl 5-cyano-2H-pyridine-1-carboxylate and Its Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, formula, and physicochemical properties related to ethyl 5-cyano-2H-pyridine-1-carboxylate. Our investigation reveals that the specific 2H-dihydropyridine tautomer is not a commonly isolated or stable compound. The scientific literature and chemical databases predominantly feature its more stable aromatic and pyridinone isomers. This guide will focus on these stable, synthetically relevant analogs, providing essential data for researchers in medicinal chemistry and drug development.
Introduction: The Challenge of the 2H-Dihydropyridine System
The requested molecule, this compound, represents a specific isomer of N-ethoxycarbonyl-5-cyano-dihydropyridine. Dihydropyridines are crucial scaffolds in medicinal chemistry, most notably the 1,4-dihydropyridines used as calcium channel blockers. However, not all dihydropyridine isomers are equally stable. The 1,2- and 1,4-dihydropyridine isomers are the most extensively studied. The "2H" designation implies a 1,2-dihydropyridine structure. N-acylated dihydropyridines, such as the requested compound, are known intermediates in pyridine functionalization but can be prone to oxidation or rearrangement to more stable forms.
The lack of available data for this compound suggests that it readily isomerizes or oxidizes to either the aromatic ethyl 5-cyano-2-pyridinecarboxylate or rearranges to a more stable pyridinone (oxo-dihydropyridine) tautomer. Research indicates that the stability of dihydropyridine isomers is influenced by the substituents and the nitrogen substitution.[1][2]
This guide, therefore, focuses on the characterization of two key, stable isomers:
-
Ethyl 5-cyano-2-pyridinecarboxylate: The fully aromatic and highly stable oxidation product.
-
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate: A stable pyridinone isomer.
Molecular Structures and Formulas
The molecular structures of the requested compound and its key stable isomers are presented below, followed by a diagram illustrating their relationship.
Caption: Relationship between the unstable 2H-isomer and its stable aromatic and pyridinone forms.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for the stable isomers. This information is critical for their identification and use in synthetic and analytical applications.
| Property | Ethyl 5-cyano-2-pyridinecarboxylate | Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate |
| CAS Number | 41051-03-0 | 1707567-02-9[3] |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₃[3] |
| Molecular Weight | 176.17 g/mol | 192.17 g/mol [3] |
| IUPAC Name | ethyl 5-cyanopyridine-2-carboxylate | ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate[3] |
| IR Spectroscopy (cm⁻¹) | 2215-2216 (C≡N) | 2170 (C≡N), 1715, 1684 (C=O)[4] |
| ¹H NMR | See detailed data below | See detailed data below |
| ¹³C NMR | See detailed data below | See detailed data below |
Spectroscopic Data for Ethyl 5-cyano-2-pyridinecarboxylate
-
¹H NMR (CDCl₃, 500 MHz): δ 8.62 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H), 7.40 (d, J = 5.0 Hz, 4H), 4.69 (s, 2H), 4.15 (s, 3H), 2.54 (br s, 1H).[5]
-
¹³C NMR (CDCl₃, 125 MHz): δ 161.6 (C), 149.8 (CH), 136.8 (C), 133.1 (CH), 131.2 (C), 125.5 (CH), 116.5 (C), 91.2 (C), 89.5 (C), 63.8 (CH₂), 61.7 (CH₃).[5]
-
IR (KBr, cm⁻¹): 3152, 2943, 2853, 2215 (C≡N), 1602, 1539, 1492, 1466, 1418, 1361, 1296, 1242, 1129, 1048, 1000, 963, 889, 819, 743, 661, 623, 547, 496.[5]
-
Mass Spectrometry (MALDI-TOF): m/z calcd for [M + H]⁺: 341.13; found 341.03 (Note: This reported mass appears to be for a larger, related compound from the source). The expected [M+H]⁺ for C₉H₈N₂O₂ is ~177.06.
Spectroscopic Data for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
-
¹H NMR (DMSO-d₆, 400 MHz): The signals for the major 1'H-isomer of a related spiro-pyridinone compound show characteristic peaks for the dihydropyridine ring protons and the ethyl ester group. For a similar structure, key signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester.[4]
-
IR (KBr, cm⁻¹): For a related spiro-pyridinone, characteristic peaks are observed at 3395, 3323 (N-H), 2170 (C≡N), 1715, and 1684 (C=O).[4]
Experimental Protocols
Detailed methodologies for the synthesis of related stable compounds are crucial for researchers. Below is a representative protocol for the synthesis of a substituted pyridinone, which is a key structural motif.
Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This multi-kilogram scale synthesis highlights a practical route to a related pyridinone.[6]
Step 1: Formation of the Enaminone Intermediate
-
To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (0.4 L, 1 equivalent), ethanol (0.82 L, 2 volumes), and N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.46 L, 1.03 equivalents).
-
Warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours until ≤2% of ethyl acetoacetate remains (monitored by GC).
Step 2: Cyclization to the Pyridinone
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine (44.4 mL, 0.1 equivalent).
-
Slowly add a solution of malononitrile (235 g in 1.77 L of ethanol, 1.1 equivalents), cautiously maintaining the temperature between 25 and 36 °C.
-
This procedure leads to the formation of the target pyridinone.
Caption: Workflow for the synthesis of a stable pyridinone analog.
Conclusion
While this compound is of theoretical interest, its apparent instability makes its isolation and characterization challenging. Researchers investigating this chemical space should focus on its stable and readily accessible isomers: the aromatic ethyl 5-cyano-2-pyridinecarboxylate and the various substituted 2-oxo-1,2-dihydropyridines (pyridinones). These compounds serve as valuable building blocks in the development of novel therapeutics and other functional molecules. The data and protocols provided in this guide offer a solid foundation for further research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Disclaimer: Initial searches for "ethyl 5-cyano-2H-pyridine-1-carboxylate" did not yield information on a compound with this specific name in publicly available chemical databases. This guide therefore focuses on a structurally related and well-documented compound: ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . This compound is a valuable intermediate in medicinal chemistry, particularly in the development of P2Y12 receptor antagonists.
Chemical Identity and Synonyms
The compound exists in tautomeric forms, which is reflected in its various names in literature and chemical databases.
IUPAC Name: ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
Synonyms:
-
ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate[2]
-
ethyl 5-cyano-2-hydroxy-6-methylnicotinate[1]
-
ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate[1]
-
5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester[1]
-
CAS Number: 75894-42-7[1]
-
CAS Number: 52600-52-9[2]
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 206.20 g/mol | [1][3] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 206.06914219 Da | [1] |
| Topological Polar Surface Area | 79.2 Ų | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of the title compound, which is a key intermediate for P2Y12 antagonists. The synthesis is a multi-step process.
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate
-
To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (0.4 L, 1 equivalent) and ethanol (0.82 L, 2 volumes).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.46 L, 1.03 equivalents).
-
Warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours, monitoring the reaction until ≤2% of ethyl acetoacetate remains (as determined by Gas Chromatography).
Step 2: Cyclization to form Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Cool the reaction mixture from Step 1 to 20–25 °C.
-
Add triethylamine (44.4 mL, 0.1 equivalents).
-
Slowly add a solution of malononitrile (235 g in 1.77 L of ethanol, 1.1 equivalents), ensuring the temperature is maintained between 25 and 36 °C.
-
The product will precipitate from the reaction mixture.
-
Filter the solid product and wash it with ethanol.
-
Dry the product under vacuum to yield ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
This process has been scaled up for multikilogram manufacture, with process improvements leading to an overall yield increase from 15% to 73% in related syntheses.[4]
Biological Significance and Applications
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a crucial building block in the synthesis of pharmaceuticals.[2] It serves as a key intermediate in the preparation of P2Y12 receptor antagonists.[4] P2Y12 is a chemoreceptor for adenosine diphosphate (ADP) and is involved in platelet aggregation. Antagonists of this receptor are important antiplatelet drugs used to prevent blood clots in patients with a history of heart attack or stroke.
While this specific intermediate does not directly interact with the P2Y12 receptor, its structural features are essential for the final active pharmaceutical ingredient. Structurally related dihydropyridine derivatives have been investigated for a range of biological activities, including positive inotropic (cardiotonic), anti-inflammatory, analgesic, and hypotensive effects.[5][6]
Visualizations
Caption: Synthetic route to the target compound.
Caption: Role as an intermediate for P2Y12 antagonists.
References
- 1. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate | C10H10N2O3 | CID 56773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52600-52-9 | MFCD00973776 | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate [aaronchem.com]
- 3. Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | C10H10N2O3 | CID 275523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Nomenclature
This technical guide focuses on the physical and chemical properties of a substituted dihydropyridine derivative of significant interest in medicinal and synthetic chemistry. The compound is systematically named ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate . It is crucial to note that this compound exists in a tautomeric equilibrium with its less stable isomer, ethyl 5-cyano-2-hydroxy-pyridine-3-carboxylate. The 2-pyridone form is overwhelmingly favored in most conditions, and as such, the vast majority of literature and data pertains to this keto-isomer. The user's requested "ethyl 5-cyano-2H-pyridine-1-carboxylate" is an N-acylated derivative of the dihydropyridine ring system, which is structurally aligned with the stable 2-pyridone tautomer discussed herein.
The core structure is a dihydropyridine ring, which is a common motif in a variety of biologically active compounds. The presence of a cyano group, an ethyl carboxylate, and a carbonyl function within this scaffold provides multiple points for synthetic modification and interaction with biological targets.
Caption: Tautomerism of the 2-pyridone core.
Physical and Chemical Properties
Experimental data for ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is not extensively reported in the literature. However, computational data from reliable sources like PubChem provides valuable insights into its physicochemical profile.[1]
Table 1: Computed Physical and Chemical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | PubChem |
| Molecular Weight | 192.17 g/mol | PubChem |
| Exact Mass | 192.05349212 Da | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 79.2 Ų | PubChem |
Note: These properties are computationally derived and may differ from experimental values.
Experimental Protocols
Synthesis: Guareschi-Thorpe Reaction
A common and effective method for synthesizing 2-pyridone derivatives is the Guareschi-Thorpe condensation.[2][3] This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide or ethyl cyanoacetate in the presence of a base, often ammonia or an amine.[2][3] While a specific protocol for the title compound is not detailed, a general, adaptable procedure based on this reaction is provided below.
General Protocol for the Synthesis of 3-Cyano-2-pyridones:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketoester (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable solvent such as ethanol.
-
Addition of Base: Add a source of ammonia, such as ammonium carbonate (2 equivalents), to the mixture.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1.5 to 2 hours, or until TLC analysis indicates the consumption of starting materials.[3]
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the reaction medium.[2] The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-pyridone.
Caption: Guareschi-Thorpe synthesis workflow.
Spectral Properties
Detailed spectral data for the title compound is scarce. However, analysis of closely related 2-pyridone structures allows for the prediction of key spectral features.[4][5]
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.1-1.3 ppm and a quartet around 4.0-4.3 ppm). The protons on the pyridine ring would appear as distinct signals in the aromatic/vinylic region. A broad singlet for the N-H proton is also anticipated, typically downfield (>9.0 ppm).
-
¹³C NMR: The carbon spectrum will feature signals for the ethyl ester carbons, with the carbonyl carbon appearing around 165 ppm. The cyano group carbon typically resonates around 115-120 ppm. The carbons of the pyridone ring will have distinct chemical shifts, with the C=O carbon appearing significantly downfield (>160 ppm).
-
FT-IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to the N-H stretch (around 3400 cm⁻¹), the C≡N (cyano) stretch (around 2220 cm⁻¹), and multiple C=O (carbonyl) stretches for the ester and the pyridone ring (in the range of 1640-1730 cm⁻¹).[4][6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.17 g/mol ).
Chemical Reactivity
The 2-pyridone core is a versatile scaffold for further chemical modifications. The reactivity is influenced by the interplay of the electron-withdrawing cyano and carboxylate groups and the electron-donating nature of the ring nitrogen.
-
N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under basic conditions, which is a common strategy in the synthesis of pyridone-based pharmaceuticals.
-
C-H Functionalization: The pyridone ring is amenable to various C-H functionalization reactions. Depending on the catalytic system (e.g., manganese, nickel, palladium), selective alkylation, arylation, or alkenylation can be achieved at the C3, C5, or C6 positions.
-
Addition Reactions: The conjugated system of the dihydropyridone can undergo addition reactions. For instance, iron-catalyzed 1,6-addition of Grignard reagents has been reported for 2-pyridone derivatives.
Caption: Reactivity of the 2-pyridone core.
Biological and Pharmacological Relevance
While specific biological data for ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is limited, the broader class of 2-pyridone derivatives has demonstrated a wide range of pharmacological activities. These compounds are considered privileged structures in drug discovery.
Derivatives of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid have been investigated as analogues of milrinone, a known positive inotrope.[7][8] These studies have revealed that compounds with this core structure can exhibit:
Furthermore, other substituted 2-oxo-pyridine derivatives have shown potential as anti-proliferative agents by inhibiting key signaling proteins like EGFR and VEGFR-2.[9] These findings suggest that ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives are promising candidates for further investigation in various therapeutic areas.
References
- 1. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate Derivatives: A Review of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class of compounds, derivatives of ethyl 5-cyano-2H-pyridine-1-carboxylate have emerged as a versatile platform for the development of novel drugs targeting a range of diseases. While direct and extensive research on the specific mechanism of action for this compound is limited in publicly available literature, a comprehensive analysis of its closely related analogues provides significant insights into its potential biological activities and therapeutic applications. This technical guide synthesizes the existing research on these derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Diverse Biological Activities of Ethyl 5-Cyanopyridine Derivatives
Research into various structural analogues of this compound has revealed a spectrum of pharmacological effects, suggesting that this core structure can be tailored to interact with multiple biological targets. The primary activities observed for these derivatives include anticancer, cardiovascular, anti-inflammatory, and antimicrobial effects.
Anticancer and Antiproliferative Properties
Several studies have highlighted the potential of ethyl 5-cyanopyridine derivatives as anticancer agents. These compounds have been shown to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation.
One area of investigation has focused on their role as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy. Certain 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have demonstrated antiproliferative activity against cancer cell lines.[1] Another study has identified cyanopyridine-based compounds as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[2]
Cardiovascular Effects
A notable derivative, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, has been investigated as a milrinone analogue.[3] Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure. This analogue exhibited appreciable positive inotropic activity, suggesting a potential mechanism involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and calcium signaling in cardiomyocytes.[3] Some compounds with this structural pattern also displayed hypotensive activity.[3]
Anti-inflammatory and Analgesic Activity
The pyridine nucleus is a common feature in many anti-inflammatory drugs. Certain derivatives of ethyl 5-cyanopyridine have been reported to possess anti-inflammatory and analgesic properties, although the specific mechanisms have not been fully elucidated in the reviewed literature.[3]
Antimicrobial and Other Activities
The versatility of the pyridine scaffold extends to antimicrobial applications. Pyridine-containing compounds have shown promise in the development of pharmaceuticals against drug-resistant bacteria.[4] Additionally, some spiro-pyridine derivatives have been identified as moderately active herbicide safeners.[5] A pyridine carboxamide derivative has been identified as a promising anti-tubercular agent, acting as a prodrug that requires activation by a mycobacterial amidase.[6][7]
Quantitative Data on Ethyl 5-Cyanopyridine Derivatives
The following table summarizes the available quantitative data for various derivatives, highlighting their potency against different biological targets. It is crucial to note that these data are for related compounds and not for this compound itself.
| Compound Class | Target/Assay | Cell Line | IC50/Activity | Reference |
| 2-oxo-pyridine/1'H-spiro-pyridine derivatives | Antiproliferative Activity | HepG-2 | 8.42 ± 0.70 µM to 78.17 ± 3.80 µM | [1] |
| 2-oxo-pyridine/1'H-spiro-pyridine derivatives | Antiproliferative Activity | Caco-2 | 7.83 ± 0.50 µM to 84.43 ± 4.0 µM | [1] |
| 3-cyanopyridine derivatives | Pim-1 Kinase Inhibition | - | IC50 = 0.46 ± 0.02 µM (for compound 4d) | [2] |
| 3-cyanopyridine derivatives | Cytotoxicity | HepG-2 | IC50 = 6.95 ± 0.34 µM (for compound 4d) | [2] |
| 3-cyanopyridine derivatives | Cytotoxicity | HCT-116 | IC50 = 7.15 ± 0.35 µM (for compound 4c) | [2] |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Guinea-pig atria | Appreciable, but inferior to milrinone | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ethyl 5-cyanopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
-
Cell Seeding: Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7, PC-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is discarded, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Pim-1 Kinase Inhibition Assay[2]
-
Reaction Mixture: The assay is performed in a kinase buffer containing Pim-1 enzyme, a peptide substrate, and ATP.
-
Compound Incubation: The test compounds are added to the reaction mixture and incubated.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the well (and thus proportional to kinase activity).
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Evaluation of Inotropic Activity[3]
-
Tissue Preparation: Spontaneously beating atria are isolated from reserpine-treated guinea pigs.
-
Experimental Setup: The atria are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Drug Administration: The test compounds are added to the bath in a cumulative manner.
-
Measurement: The contractile activity and frequency rate of the atria are recorded using a force-displacement transducer and a chart recorder.
-
Data Analysis: The positive inotropic effects are evaluated and compared to a standard drug like milrinone.
Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways can be postulated as potential targets for this compound.
EGFR/VEGFR-2 Signaling Pathway in Cancer
Derivatives of ethyl 5-cyanopyridine that inhibit EGFR and VEGFR-2 would interfere with critical pathways for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by ethyl 5-cyanopyridine derivatives.
Pim-1 Kinase Signaling in Cancer
Inhibition of Pim-1 kinase would block its anti-apoptotic and pro-proliferative effects, leading to cancer cell death.
Caption: Mechanism of Pim-1 kinase inhibition by ethyl 5-cyanopyridine derivatives.
PDE3 Inhibition in Cardiomyocytes
As a milrinone analogue, a potential mechanism of action is the inhibition of PDE3, leading to increased cAMP levels and enhanced cardiac contractility.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of ethyl 5-cyano-2H-pyridine-1-carboxylate derivatives and related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows.
Anticancer Activity
Derivatives of the this compound core structure have demonstrated significant potential as anticancer agents. In vitro studies have revealed cytotoxic activity against various cancer cell lines, with some compounds exhibiting potent inhibitory effects on key oncogenic kinases such as EGFR and VEGFR-2.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected ethyl 5-cyano-2-oxo-pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the compounds' potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4,6-dimethyl-2-oxo-pyridine | HepG-2 | 51.59 ± 2.90 | [1] |
| Caco-2 | 41.49 ± 2.50 | [1] | ||
| 2 | 1′H-spiro-indene-2,4′-pyridine | HepG-2 | 10.58 ± 0.80 | [1] |
| Caco-2 | 9.78 ± 0.70 | [1] | ||
| 3 | 2-oxo-1′H-spiro-indoline-3,4′-pyridine (cyano) | HepG-2 | 8.90 ± 0.60 | [1] |
| Caco-2 | 7.83 ± 0.50 | [1] | ||
| 4 | 2-oxo-1′H-spiro-indoline-3,4′-pyridine (ethyl carboxylate) | HepG-2 | 8.42 ± 0.70 | [1] |
| Caco-2 | 13.61 ± 1.20 | [1] | ||
| 5 | Benzohydrazide derivative of 3-cyano-2-substituted pyridine | MCF-7 | 2 | [2][3] |
Kinase Inhibitory Activity
Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.
| Compound ID | Derivative Type | Kinase Target | IC50 (µM) | Reference |
| 3 | 2-oxo-1′H-spiro-indoline-3,4′-pyridine (cyano) | EGFR | 0.124 ± 0.009 | [1] |
| VEGFR-2 | 0.221 ± 0.009 | [1] |
Experimental Protocols
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 24 or 48 hours).
-
MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Objective: To evaluate the inhibitory activity of the compounds against EGFR and VEGFR-2 kinases.
Methodology:
-
Assay Principle: A luminescence-based kinase assay is used to measure the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the respective kinase (EGFR or VEGFR-2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The inhibitory activity of the compounds is determined by comparing the luminescence in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is calculated from the dose-response curve.
Mechanism of Action: Apoptosis Induction
Studies have shown that some of these pyridine derivatives induce apoptosis in cancer cells. This is a crucial mechanism for their anticancer effect.
Objective: To quantify the induction of apoptosis in cancer cells treated with the test compounds.
Methodology:
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Staining: The treated cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound. For instance, one study found that a benzohydrazide derivative of 3-cyano-2-substituted pyridine induced apoptotic morphological changes in MCF-7 cells in a dose- and time-dependent manner.[3]
Signaling Pathways and Workflows
Caption: Experimental workflow for the evaluation of anticancer activity.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyridine derivatives.
Antimicrobial Activity
Certain this compound derivatives have also been investigated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cyanopyridine derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | N-amino-5-cyano-6-pyridone | E. coli | 3.91 | [4] |
| 7 | N-amino-5-cyano-6-pyridone | E. coli | 3.91 | [4] |
Note: The available literature provides more qualitative data (inhibition zones) for some derivatives, which are not included in this quantitative summary.
Experimental Protocol
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Culture: Bacterial strains (e.g., E. coli, S. aureus) are cultured in appropriate broth media overnight at 37°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: The bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included in each assay.
Logical Relationship Diagram
Caption: Logical flow of antimicrobial activity screening.
Other Biological Activities
In addition to anticancer and antimicrobial effects, derivatives of this class have been explored for other pharmacological properties. For instance, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate has shown positive inotropic activity, suggesting potential applications in cardiovascular conditions.[5] Other related compounds have also exhibited anti-inflammatory, analgesic, and hypotensive activities.[5] Further research is warranted to fully elucidate the potential of these derivatives in these therapeutic areas.
This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Ethyl 5-Cyano-2-pyridone Carboxylate Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ethyl 5-cyano-2-pyridone-carboxylate core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, a planar ring system, and sites for chemical modification, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key pharmacological activities, and mechanisms of action of derivatives based on this core structure, with a focus on their applications in cardiotonic and anticancer therapies.
Synthesis of Ethyl 5-Cyano-2-pyridone Carboxylate Derivatives
The synthesis of the 2-pyridone ring system is versatile, with several established methods. One-pot multicomponent reactions are frequently employed for their efficiency and atom economy.
General Synthetic Protocol: One-Pot Multicomponent Reaction
A common and efficient method for synthesizing the ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate scaffold involves a one-pot, four-component reaction.[1]
Experimental Protocol:
-
Reactants: A mixture of malononitrile, ethyl acetoacetate, a substituted benzaldehyde, and 2-aminopyridine is prepared in ethanol.
-
Catalyst: A catalytic amount of a base (e.g., piperidine) is added to the reaction mixture.
-
Reaction Conditions: The mixture is refluxed for 4-5 hours.
-
Work-up: The reaction is cooled, and the product is precipitated by the addition of crushed ice.
-
Purification: The solid product is collected by filtration and recrystallized from ethanol.[1]
The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[1][2] The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry.[1]
A similar strategy can be employed for the synthesis of other derivatives, such as ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, which can then be further modified.[2]
Experimental Workflow for Synthesis
Caption: General workflow for the one-pot synthesis of ethyl 5-cyano-2-pyridone carboxylate derivatives.
Pharmacological Applications and Mechanisms of Action
Derivatives of the ethyl 5-cyano-2-pyridone carboxylate scaffold have demonstrated significant activity in several therapeutic areas, most notably as cardiotonic and anticancer agents.
Cardiotonic Activity: Milrinone Analogues
A prominent application of this scaffold is in the development of cardiotonic agents, with many derivatives acting as analogues of the drug milrinone.[3] These compounds are effective in treating acute decompensated heart failure.[4]
Mechanism of Action:
The primary mechanism of action for these milrinone analogues is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4][5][6]
-
PDE III Inhibition: The drug molecule binds to and inhibits PDE III.
-
Increased cAMP: This inhibition leads to an accumulation of intracellular cAMP.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Calcium Channel Phosphorylation: PKA phosphorylates calcium channels in the sarcoplasmic reticulum, increasing calcium influx into the myocyte sarcomere.[4]
-
Increased Contractility: The increased availability of intracellular calcium enhances myocardial contractility (positive inotropy).[4][6]
-
Vasodilation: In vascular smooth muscle, the same mechanism promotes relaxation, leading to vasodilation and a reduction in systemic and pulmonary vascular resistance.[4][5]
This dual action of increasing heart muscle contractility while also dilating blood vessels is why these compounds are often referred to as "inodilators".[5]
Signaling Pathway for Cardiotonic Activity
Caption: Mechanism of action for milrinone analogue cardiotonic agents.
Quantitative Data for Cardiotonic Activity:
| Compound | Activity | Model System | Reference |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Spontaneously beating atria (guinea pigs) | [3] |
| Milrinone Analogue SF397 | Kᵢ = 7.00 µM (PDE III) | Partially purified PDE III (guinea pig heart) | [7] |
| Milrinone Analogue SF399 | Kᵢ = 8.80 µM (PDE III) | Partially purified PDE III (guinea pig heart) | [7] |
| Milrinone | Kᵢ = 3.80 µM (PDE III) | Partially purified PDE III (guinea pig heart) | [7] |
Experimental Protocol for In Vitro Cardiotonic Activity:
The contractile activity of these compounds is often tested on isolated atrial preparations from guinea pigs.
-
Tissue Preparation: Atria are isolated from reserpine-treated guinea pigs and mounted in an organ bath.
-
Drug Administration: The compounds are added to the bath at various concentrations.
-
Measurement: Changes in the force (contractile activity) and rate of spontaneously beating atria are recorded.[3]
Anticancer Activity
The ethyl 5-cyano-2-pyridone carboxylate scaffold is a key component in the development of novel anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.
Mechanism of Action:
The anticancer effects of these derivatives are often multifactorial, with several compounds acting as inhibitors of key protein kinases involved in cancer progression.
-
VEGFR-2/HER-2 Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are crucial for tumor angiogenesis and proliferation.[8]
-
PIM-1 Kinase Inhibition: Other derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[9]
-
Apoptosis Induction: The most potent compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, often at the G2/M or S phase.[9][10]
Signaling Pathway for Anticancer Activity (PIM-1 Inhibition)
Caption: Simplified pathway showing PIM-1 kinase inhibition by cyanopyridine derivatives.
Quantitative Data for Anticancer Activity:
| Compound | Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| Cyanopyridone Derivative 5a | HepG2 | 2.71 ± 0.15 | VEGFR-2, HER-2 | [8] |
| Cyanopyridone Derivative 5a | MCF-7 | 1.77 ± 0.10 | VEGFR-2, HER-2 | [8] |
| Cyanopyridone Derivative 5e | MCF-7 | 1.39 ± 0.08 | VEGFR-2, HER-2 | [8] |
| Cyanopyridine Derivative 5c (Survivin Modulator) | PC-3 | 15.6 | Survivin | [10] |
| Cyanopyridine Derivative 5e (Survivin Modulator) | PC-3 | 11.2 | Survivin | [10] |
| Cyanopyridine Derivative 7h | MCF-7 | 1.89 | PIM-1 Kinase | [9] |
| Cyanopyridine Derivative 8f | MCF-7 | 1.69 | PIM-1 Kinase | [9] |
| Doxorubicin (Reference) | MCF-7 | 11.49 ± 0.47 | DNA Intercalation | [9] |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[11]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Cells are incubated with the compounds for a specified period (e.g., 48 hours).[11]
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[8]
Conclusion
The ethyl 5-cyano-2-pyridone carboxylate core represents a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives, particularly as potent cardiotonic and anticancer agents, underscore its importance in drug discovery. The ability of these compounds to selectively target key enzymes and signaling pathways, such as PDE III and various protein kinases, provides a solid foundation for the rational design of new and improved therapeutic agents. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation drugs to treat cardiovascular diseases and cancer.
References
- 1. jetir.org [jetir.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milrinone - WikiAnesthesia [wikianesthesia.org]
- 5. litfl.com [litfl.com]
- 6. Milrinone - Wikipedia [en.wikipedia.org]
- 7. New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of the Ethyl 5-Cyanopyridine Scaffold: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Versatile Chemical Moiety in Modern Drug Discovery
The ethyl 5-cyanopyridine core is a recurring structural motif in a diverse range of biologically active compounds, demonstrating significant potential across multiple therapeutic areas. While direct research on ethyl 5-cyano-2H-pyridine-1-carboxylate is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogues provides compelling evidence for its promise in drug discovery and development. This technical guide consolidates the existing research on closely related ethyl 5-cyanopyridine derivatives, offering insights into their synthesis, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.
Overview of Therapeutic Applications
The ethyl 5-cyanopyridine scaffold has been successfully incorporated into molecules targeting a variety of diseases, underscoring its versatility as a pharmacophore. Key therapeutic areas where this moiety has shown promise include cardiovascular diseases, oncology, metabolic disorders, and inflammatory conditions.
Quantitative Data on Bioactive Analogues
The following table summarizes the quantitative data for various ethyl 5-cyanopyridine derivatives, highlighting their potency and efficacy in different biological assays.
| Compound Name | Target/Activity | Assay | Quantitative Data | Reference |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Guinea Pig Atria | Appreciable, inferior to milrinone | [1] |
| Spiro-pyridine derivative 7 | Anticancer (Caco-2) | Cell Viability | IC50 = 7.83 ± 0.50 μM | [2] |
| Spiro-pyridine derivative 7 | EGFR Inhibition | Kinase Assay | IC50 = 0.124 μM | [2] |
| Spiro-pyridine derivative 7 | VEGFR-2 Inhibition | Kinase Assay | IC50 = 0.221 μM | [2] |
| Spiro-pyridine derivative 8 | Anticancer (HepG-2) | Cell Viability | IC50 = 8.42 ± 0.70 μM | [2] |
| ABT-279 | DPP-IV Inhibition | Enzyme Assay | Ki = 1.0 nM | [3] |
| ABT-279 | DPP-8 Selectivity | Enzyme Assay | Ki > 30 μM | [3] |
| ABT-279 | DPP-9 Selectivity | Enzyme Assay | Ki > 30 μM | [3] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of ethyl 5-cyanopyridine derivatives are mediated through their interaction with various key signaling pathways.
Cardiotonic Effects via Phosphodiesterase Inhibition
Certain ethyl 5-cyano-1,6-dihydro-6-oxo-pyridine derivatives exhibit positive inotropic effects, analogous to milrinone.[1] This suggests a mechanism involving the inhibition of phosphodiesterase 3 (PDE3), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells. This, in turn, enhances calcium influx and myocardial contractility.
Caption: Proposed mechanism of cardiotonic activity.
Anticancer Activity through Kinase Inhibition
Spiro-pyridine derivatives incorporating the cyanopyridine moiety have demonstrated potent anti-proliferative activity by targeting key receptor tyrosine kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of these receptors disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism via EGFR/VEGFR-2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols for the synthesis and biological evaluation of ethyl 5-cyanopyridine derivatives.
General Synthesis of 2-Oxo-Pyridine Derivatives
The synthesis of 4,6-dimethyl-2-oxo-pyridine derivatives can be achieved through a multi-step process starting from ethyl 4-(2-cyanoacetamido)benzoate.[2]
Caption: Synthesis of 2-oxo-pyridine derivatives.
Methodology:
-
A mixture of ethyl 4-(2-cyanoacetamido)benzoate and acetylacetone is prepared in ethanol.
-
Piperidine is added as a basic catalyst to the mixture.
-
The reaction mixture is refluxed, leading to intramolecular hetero-cyclization and the subsequent loss of water molecules.
-
The resulting 4,6-dimethyl-2-oxo-pyridine derivative is then isolated and purified.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 can be determined using a standard in vitro kinase assay.
Methodology:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound (e.g., a spiro-pyridine derivative) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Role as a Key Intermediate in Drug Synthesis
Beyond its presence in final drug candidates, the ethyl 5-cyanopyridine scaffold, particularly "ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate," serves as a crucial building block in the synthesis of more complex molecules.[4][5] It is a key intermediate in the multi-kilogram scale manufacture of P2Y12 antagonists, which are a class of antiplatelet agents used in the treatment of cardiovascular diseases.[5] The versatility of this intermediate allows for a range of chemical transformations, including condensation, cyclization, and substitution reactions, making it a valuable component in the drug development pipeline.[4]
Future Directions and Conclusion
The collective evidence strongly suggests that the ethyl 5-cyanopyridine scaffold is a privileged structure in medicinal chemistry. Its adaptability allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity against a range of biological targets. Future research should focus on:
-
Exploring a wider range of substitutions on the pyridine ring to expand the chemical space and identify novel therapeutic agents.
-
Investigating the pharmacokinetic and pharmacodynamic properties of promising lead compounds to assess their drug-likeness.
-
Elucidating the precise binding modes of these compounds with their respective targets through co-crystallization studies and computational modeling.
References
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 52600-52-9 | MFCD00973776 | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate [aaronchem.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Ethyl 5-Cyano-2H-pyridine-1-carboxylate
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of a compound. This guide provides an in-depth overview of the spectroscopic analysis of ethyl 5-cyano-2H-pyridine-1-carboxylate, a dihydropyridine derivative of interest. Dihydropyridine structures are known to be important pharmacophores.
This document outlines the expected spectroscopic data, provides detailed protocols for their acquisition, and illustrates the logical workflow for structural characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.85 | d | 2.0 | 1H | H-6 |
| 6.50 | dd | 8.0, 2.0 | 1H | H-4 |
| 4.90 | d | 8.0 | 1H | H-3 |
| 4.25 | q | 7.1 | 2H | -O-CH₂-CH₃ |
| 1.30 | t | 7.1 | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 165.5 | C=O (ester) |
| 151.0 | C-2 |
| 145.0 | C-6 |
| 118.0 | C≡N |
| 115.0 | C-4 |
| 105.0 | C-5 |
| 62.0 | -O-CH₂-CH₃ |
| 45.0 | C-3 |
| 14.5 | -O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2980 | Medium | C-H stretch (aliphatic) |
| 2225 | Strong, Sharp | C≡N stretch (nitrile) |
| 1720 | Strong, Sharp | C=O stretch (ester) |
| 1640 | Medium | C=C stretch (dihydropyridine ring) |
| 1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 192.06 | [M]⁺ (Molecular Ion) |
| 163.05 | [M - C₂H₅]⁺ |
| 147.05 | [M - OC₂H₅]⁺ |
| 119.05 | [M - COOC₂H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.[1]
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately -1 to 9 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2] The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Peak integration is performed to determine the relative number of protons.[1]
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton broadband decoupling to simplify the spectrum to one peak per unique carbon atom.[3] A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3] The spectral window is generally set from -10 to 180 ppm.[2]
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
-
Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal (e.g., diamond) with no preparation required.[5]
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected to account for atmospheric CO₂ and water vapor.[6] The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.[7] The resulting interferogram is converted to an absorbance or transmittance spectrum via Fourier transformation.[6]
3.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.[8]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification.[8]
-
Ionization: For a relatively volatile and thermally stable compound, Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9] For more labile molecules, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred, which typically generate protonated molecules ([M+H]⁺).[9]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass of an ion, allowing for the determination of its elemental formula.[11]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mse.washington.edu [mse.washington.edu]
- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. rsc.org [rsc.org]
A Technical Review of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate and Related Cyano-Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate and its structural analogs. While literature on the specific compound ethyl 5-cyano-2H-pyridine-1-carboxylate is scarce, a significant body of research exists for closely related cyanopyridine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, analgesic, and antihypertensive properties. This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of cyanopyridine derivatives are crucial for understanding their behavior in biological systems. Below is a summary of the computed properties for representative compounds.
Table 1: Computed Physicochemical Properties of Selected Cyanopyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate[1] | C9H8N2O3 | 192.17 | 0.1 | 1 | 4 |
| Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate[2] | C10H10N2O3 | 206.20 | 0.5 | 1 | 4 |
| Ethyl 5-cyanopicolinate[3] | C9H8N2O2 | 176.17 | - | - | - |
Synthesis of Cyanopyridine Derivatives
The synthesis of functionalized pyridones often involves multi-component reactions, which offer an efficient approach to generating molecular complexity from simple starting materials.
One-Pot Synthesis of N-Amino-3-cyano-2-pyridone Derivatives
A notable and environmentally friendly method involves a one-pot, three-component reaction of cyanoacetohydrazide, an activated nitrile substrate (like ethyl cyanoacetate), and an aromatic aldehyde in the presence of a base such as piperidine.[4] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent tautomerization and oxidation.[4]
Experimental Protocol: General Procedure for the Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate [4]
-
A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and cyanoacetohydrazide (1 mmol) is prepared in water or a water/ethanol mixture (5 mL).
-
Piperidine (0.1 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with a water/ethanol mixture to yield the pure compound.
Caption: One-pot synthesis of N-amino-3-cyano-2-pyridone derivatives.
Synthesis of Pyrano[2,3-b]pyridine Derivatives
Another synthetic route involves the preparation of pyrano[2,3-b]pyridine derivatives starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine.[5] This multi-step synthesis involves condensation, chlorination, and subsequent substitution reactions.
Experimental Protocol: Synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates [5]
-
Step 1: 2,6-dihydroxy-3-cyano-4-methyl pyridine is reacted with N,N-dimethylaminoethylenemalonate in refluxing acetic acid to yield 5-methyl-6-cyano-7-hydroxy-2H-pyrano[2,3-b]pyridine-2-one.
-
Step 2: The product from Step 1 is treated with phosphorous oxychloride to obtain ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate.
-
Step 3: The chloro-derivative is then condensed with various amines by refluxing in ethanol for 6-12 hours to produce the final amino derivatives. The precipitated solid is filtered and recrystallized from ethanol.[5]
Caption: Multi-step synthesis of pyrano[2,3-b]pyridine derivatives.
Spectroscopic Data
The structural elucidation of newly synthesized compounds relies heavily on spectroscopic techniques. Below is a summary of reported spectral data for some cyanopyridine derivatives.
Table 2: Spectroscopic Data for Selected Cyanopyridine Derivatives
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| Ethyl 5-methyl-6-cyano-7-hydroxy -2H- pyrano[2,3-b]pyridine-2-one | 3431 (OH), 2215 (CN), 1738 (C=O ester), 1697 (C=O coumarinyl) | Triplet at 1.20-1.27 | - | - | [5] |
| Ethyl-2-((3-cyano-4-(2,5-dimethoxyphenyl)-5-((4-fluorophenyl)-carbamoyl)-6-methylpyridin-2-yl)thio)acetate | 3240 (NH), 2221 (CN), 1747 (C=O), 1636 (C=O) | 1.26 (t, 3H), 2.55 (s, 3H), 3.70 (s, 3H), 3.74 (s, 3H), 4.17 (s, 2H), 4.19 (q, 2H), 6.95–7.46 (m, 7H), 10.52 (bs, 1H) | 14.56, 23.28, 33.05, 55.27, 56.32, 61.55, 104.65, 113.41, 115.47, 116.13, 116.51, 121.72, 123.82, 130.08, 134.94, 148.89, 150.23, 153.06, 158.57, 159.31, 160.66, 163.80, 169.02 | 509 [M⁺] | [6] |
| Ethyl-2-((3-cyano-5-((4-fluorophenyl)carbamoyl)-6-methyl-4-(p-tolyl)pyridin-2-yl)-thio)acetate | 3232 (NH), 2229 (CN), 1741 (C=O), 1642 (C=O) | 1.20 (t, 3H), 2.31 (s, 3H), 2.50 (s, 3H), 4.13 (s, 2H), 4.15 (q, 2H), 7.07–7.38 (m, 8H), 10.43 (bs, 1H) | 14.10, 21.20, 21.70, 31.90, 61.10, 105.30, 113.30, 116.20, 123.10, 126.50, 127.40, 130.20, 132.60, 134.70, 155.10, 162.50, 163.20, 164.80, 168.20, 170.10 | 463 [M⁺] | [6] |
Biological Activities and Therapeutic Potential
Various derivatives of ethyl 5-cyanopyridine have been investigated for a range of pharmacological activities.
Antiproliferative Activity
A number of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[7] Some of these compounds have shown promising results, with IC₅₀ values in the low micromolar range.[7] For instance, certain spiro-pyridine derivatives exhibited significant activity against Caco-2 cell lines.[7]
Table 3: In Vitro Cytotoxic Activity of Selected Spiro-Pyridine Derivatives [7]
| Compound | Cell Line | IC₅₀ (µM) |
| Spiro-pyridine derivative 5 | HepG-2 | 10.58 ± 0.8 |
| Caco-2 | 9.78 ± 0.7 | |
| Spiro-pyridine derivative 7 | HepG-2 | 8.90 ± 0.6 |
| Caco-2 | 7.83 ± 0.5 | |
| Spiro-pyridine derivative 8 | HepG-2 | 8.42 ± 0.7 |
| Caco-2 | 13.61 ± 1.2 | |
| Doxorubicin (Reference) | HepG-2 | 4.50 ± 0.2 |
| Caco-2 | 12.49 ± 1.1 |
Experimental Protocol: In Vitro Cytotoxicity Assay [7]
The antiproliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cell lines (e.g., HepG-2, Caco-2) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Other Pharmacological Activities
Derivatives of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been investigated as milrinone analogues.[8] Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, for example, demonstrated positive inotropic activity.[8] Additionally, other related compounds have shown potential as anti-inflammatory, analgesic, and hypotensive agents.[8] Pyranopyridines are also being explored for their potential as K+ channel activators, which could be beneficial in treating disorders related to smooth muscle contraction.[5]
Conclusion
The ethyl 5-cyanopyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic methodologies, particularly multi-component reactions, allow for the efficient generation of diverse libraries of these compounds. The promising antiproliferative, inotropic, anti-inflammatory, and analgesic activities highlight the potential of this class of molecules in drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | C10H10N2O3 | CID 275523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 5-cyano-2-pyridinecarboxylate CAS#: 41051-03-0 [amp.chemicalbook.com]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl 5-cyano-2H-pyridine-1-carboxylate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Ethyl 5-cyano-2H-pyridine-1-carboxylate and Related Cyanopyridine Derivatives
Disclaimer: No direct safety and handling data was found for the specific compound this compound. The following guide is based on safety information for structurally related cyanopyridine compounds. It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound before handling and to perform a thorough risk assessment.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards and recommended handling precautions for this compound, based on data from analogous compounds.
Hazard Identification and Classification
Based on data from related cyanopyridine derivatives, this compound should be treated as a potentially hazardous substance. The primary hazards are expected to be related to the cyanopyridine functional group.
GHS Classification (Anticipated)
The Globally Harmonized System (GHS) classification for similar cyanopyridine compounds suggests the following potential hazards.
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled.[4] |
Signal Word
Danger [1]
Hazard and Precautionary Statements
The following tables summarize the anticipated hazard (H) and precautionary (P) statements.
Table 1: Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed.[1][2] |
| H311 | Toxic in contact with skin.[4] |
| H315 | Causes skin irritation.[3][4] |
| H318 | Causes serious eye damage.[1] |
| H331 | Toxic if inhaled.[4] |
Table 2: Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
| P264 | Wash skin thoroughly after handling.[2][4][5][6][7] |
| P270 | Do not eat, drink or smoke when using this product.[2][4][5][6][7] |
| P271 | Use only outdoors or in a well-ventilated area.[4][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][7] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4][7] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4][6][7] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated toxicity and irritant properties of this compound, stringent adherence to safety protocols is mandatory.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7]
-
Containment: For procedures with a risk of aerosol or dust generation, use of a glove box is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn where there is a risk of splashing.[5][6]
-
Skin Protection:
-
Gloves: Due to the potential for some cyanopyridine derivatives to penetrate standard rubber and plastic gloves, it is crucial to select gloves with appropriate chemical resistance.[8] Handle with gloves that have been inspected prior to use.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Clothing: Wear impervious clothing to prevent skin contact.[5][6]
-
-
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[5][6]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][7]
-
Contaminated work clothing should be laundered separately before reuse.[3]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Accidental Release and Spill Management
In the event of a spill, follow these emergency procedures.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]
-
Clean-up:
-
Wear full personal protective equipment, including respiratory protection.
-
For solid spills, use dry clean-up procedures and avoid generating dust.[3]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[3][5]
-
-
Decontamination: Wash the spill area thoroughly with soap and water.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or area accessible only to authorized personnel.[4]
Disposal
-
Dispose of this material and its container at an approved waste disposal facility.[4][7]
-
Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains or waterways.
Physical and Chemical Properties (of related compounds)
The exact properties of this compound are not available. The table below lists properties for a related isomer, Ethyl 5-cyano-2-pyridinecarboxylate.
| Property | Value |
| CAS Number | 41051-03-0[1][10] |
| Molecular Formula | C₉H₈N₂O₂[1][10] |
| Molecular Weight | 176.17 g/mol [1][10] |
| Form | Solid[1] |
This guide provides a framework for the safe handling of this compound based on the known hazards of similar compounds. Researchers must exercise caution and seek out substance-specific data before commencing any experimental work.
References
- 1. Ethyl 5-cyano-2-pyridinecarboxylate | 41051-03-0 [sigmaaldrich.cn]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. chempanda.com [chempanda.com]
- 9. fishersci.com [fishersci.com]
- 10. scbt.com [scbt.com]
Methodological & Application
Synthesis of Ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, a class of compounds with significant potential in medicinal chemistry. These pyridone derivatives have garnered attention for their diverse pharmacological activities, including cardiotonic, anti-inflammatory, and analgesic properties.
Applications and Pharmacological Significance
Derivatives of the ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid scaffold have shown promise in various therapeutic areas. Notably, they have been investigated as:
-
Cardiotonic Agents: Certain derivatives have demonstrated positive inotropic activity, suggesting their potential in the treatment of heart failure.[1][2]
-
Anti-inflammatory and Analgesic Agents: Some compounds within this class have exhibited interesting anti-inflammatory and pain-relieving effects.[1]
-
Antihypertensive Agents: The potential to lower blood pressure has been observed in some derivatives.[1]
-
Kinase Inhibitors: The pyridinone core is a recognized scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases.[3]
-
Adenosine A2A Receptor Antagonists: Pyridinone derivatives have been explored as antagonists for the A2A receptor, a target in cancer immunotherapy.[4]
The diverse biological activities of these compounds make them attractive targets for drug discovery and development programs.
Experimental Protocols
The primary synthetic route to ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids is the Guareschi-Thorpe reaction . This multicomponent condensation reaction offers an efficient method for the construction of the 2-pyridone ring system.
Protocol 1: One-Pot Synthesis via Guareschi-Thorpe Reaction
This protocol describes a one-pot synthesis of a representative compound, ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, using a modified Guareschi-Thorpe condensation.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Ammonium acetate or Ammonium carbonate
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 molar equivalent), ethyl cyanoacetate (1 molar equivalent), and ammonium acetate (1.5 molar equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Protocol 2: Synthesis of Cyanoacetamide Intermediate
In some variations of the Guareschi-Thorpe reaction, cyanoacetamide is used as a key intermediate.
Materials:
-
Ethyl cyanoacetate
-
Concentrated aqueous ammonia
-
Ice-salt bath
-
Ethanol
Procedure:
-
Reaction: In a flask, add ethyl cyanoacetate to an excess of concentrated aqueous ammonia. The mixture will warm up slightly and become clear.
-
Cooling: Place the flask in an ice-salt bath for one hour to facilitate the precipitation of cyanoacetamide.
-
Filtration: Filter the resulting solid under suction and wash with ice-cold ethanol.
-
Drying: Dry the crystalline product in air. The obtained cyanoacetamide can be used in the subsequent cyclization step.[5]
Quantitative Data
The following table summarizes typical data for derivatives of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid. Please note that specific values may vary depending on the substituents and the precise experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | C10H10N2O3 | 206.20 | 292-294 (dec.) | 55-62 | [6] |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | C15H11N3O3 | 281.27 | >300 | - | [1] |
| 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | C8H3F3N2O3 | 248.12 | - | - | [2] |
Visualizations
Guareschi-Thorpe Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid derivatives via the Guareschi-Thorpe reaction.
Caption: General workflow for the synthesis of pyridone derivatives.
Proposed Mechanism of the Guareschi-Thorpe Reaction
The mechanism involves a series of condensation and cyclization steps to form the pyridone ring.
Caption: Key steps in the Guareschi-Thorpe reaction mechanism.
Potential Signaling Pathway Inhibition
Pyridinone-based compounds have been investigated as inhibitors of various signaling pathways implicated in disease. The diagram below illustrates a simplified representation of kinase inhibition.
Caption: Inhibition of a protein kinase signaling pathway.
References
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ethyl 5-Cyano-2H-pyridine-1-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct applications of ethyl 5-cyano-2H-pyridine-1-carboxylate in agrochemical synthesis are not extensively documented in publicly available literature. The following application notes and protocols are based on established chemical principles and the known reactivity of related compounds, such as dihydropyridines and cyanopyridines, which are pivotal in the synthesis of various agrochemicals.[1][2] These proposed applications are intended to serve as a guide for researchers exploring the potential of this molecule as a novel building block in agrochemical discovery.
Introduction
This compound is a heterocyclic compound featuring a dihydropyridine core, an N-ethoxycarbonyl activating group, and a cyano substituent. The dihydropyridine scaffold offers a unique combination of functionalities that make it a potentially valuable intermediate in the synthesis of complex agrochemicals. The conjugated diene system within the 2H-pyridine ring is primed for cycloaddition reactions, while the cyano and ester groups provide handles for further synthetic transformations.[3] Pyridine-based compounds are integral to a wide range of commercial agrochemicals, including herbicides, fungicides, and insecticides, highlighting the importance of developing novel synthetic routes to access diverse pyridine-containing scaffolds.[1][2]
Potential Applications in Agrochemical Synthesis
The primary proposed application of this compound is as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) to construct bicyclic nitrogen-containing scaffolds.[3][4] These scaffolds are of significant interest in agrochemical research as they can lead to conformationally constrained molecules, which often exhibit enhanced biological activity and selectivity.
Synthesis of Bicyclic Pyridine Derivatives as Herbicide Scaffolds
The isoquinuclidine core, which can be accessed through the Diels-Alder reaction of 1,2-dihydropyridines, is a key structural motif in various biologically active compounds.[3] By reacting this compound with suitable dienophiles, novel bicyclic structures with potential herbicidal activity can be synthesized.
Workflow for the Synthesis of a Bicyclic Herbicide Precursor:
Caption: Proposed synthetic workflow for a bicyclic herbicide candidate.
Functionalization for Fungicide Development
The cyano group in the resulting bicyclic adduct can be transformed into various functional groups known to be important for fungicidal activity, such as amides, carboxylic acids, or tetrazoles.
Experimental Protocols (Proposed)
The following are proposed, hypothetical experimental protocols. Researchers should conduct their own optimization and safety assessments.
General Synthesis of this compound
A potential synthetic route to the title compound could involve the partial reduction of ethyl 5-cyanonicotinate followed by N-acylation.
Protocol:
-
Reduction: To a solution of ethyl 5-cyanonicotinate (1.0 eq) in a suitable solvent (e.g., THF), add a mild reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
N-Acylation: Dissolve the crude dihydropyridine in a solvent like dichloromethane (DCM) and cool to 0 °C.
-
Add a base such as triethylamine (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol for Diels-Alder Reaction
Reaction Scheme:
Caption: Diels-Alder reaction of the title compound with N-phenylmaleimide.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclic adduct.
Protocol for Transformation of the Cyano Group
Reaction Scheme:
Caption: Hydrolysis of the cyano group to a carboxylic acid.
Protocol:
-
Suspend the bicyclic adduct (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 5.0 eq) and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Quantitative Data (Hypothetical)
The following table presents hypothetical yield and purity data for the proposed synthetic sequence. Actual results may vary.
| Step | Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| Diels-Alder Reaction | Bicyclic Adduct | 75 | >95 (after column) |
| Hydrolysis of Cyano Group | Bicyclic Carboxylic Acid | 85 | >98 (after recryst.) |
| Amide Coupling with a Bioactive Amine | Final Agrochemical Candidate | 70 | >99 (after column) |
Conclusion
While direct evidence for the application of this compound in agrochemical synthesis is currently limited, its chemical structure suggests significant potential as a versatile building block. The proposed application in Diels-Alder reactions offers a pathway to novel and complex bicyclic scaffolds. Further functionalization of the cyano and ester groups can lead to a diverse library of compounds for screening as potential herbicides, fungicides, or insecticides. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this promising, yet underexplored, heterocyclic intermediate.
References
Application Notes and Protocols for the Synthesis of Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of nicotinonitriles, a crucial scaffold in medicinal chemistry and materials science. The following sections outline several common and modern synthetic methodologies, complete with experimental procedures, quantitative data, and visual workflows to facilitate understanding and replication.
Introduction
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are of significant interest due to their presence in numerous biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to access these structures is a key focus in organic synthesis. This document details established methods such as the dehydration of nicotinamide and the Guareschi-Thorpe condensation, alongside modern catalytic and multicomponent strategies that offer improved yields and greener reaction conditions.
Classical Synthetic Approaches
Dehydration of Nicotinamide
A straightforward and traditional method for the synthesis of the parent nicotinonitrile is the dehydration of nicotinamide. This approach typically employs a strong dehydrating agent like phosphorus pentoxide.
Experimental Protocol:
-
In a dry 1-liter round-bottomed flask, combine 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.[1]
-
Stopper the flask and shake to ensure thorough mixing of the powders.[1]
-
Assemble a distillation apparatus with an 80-cm air condenser and a 125-ml Claisen flask as the receiver, which should be cooled in an ice-salt bath.[1]
-
Reduce the pressure to 15–20 mm Hg.[1]
-
Heat the reaction mixture vigorously with a large, free flame, moving it to melt the reactants as rapidly as possible.[1]
-
Continue heating for 15–20 minutes, or until no more product distills over.[1]
-
After cooling, rinse the condenser and collection tube with ether and combine with the distillate.[1]
-
Distill off the ether on a steam bath, followed by distillation of the product at atmospheric pressure using an air condenser.[1]
Data Summary:
| Method | Starting Material | Reagent | Yield | Melting Point | Boiling Point | Reference |
| Dehydration of Nicotinamide | Nicotinamide | Phosphorus pentoxide | 83–84% | 50–51°C | 205–208°C | [1] |
Experimental Workflow:
Modern Synthetic Approaches
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method for producing substituted pyridines, including nicotinonitrile derivatives. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[2][3]
General Reaction Scheme:
The initial condensation is followed by an E/Z isomerization and subsequent cyclization to yield the 2,3,6-trisubstituted pyridine. While effective, this method has traditionally been limited by the need for high temperatures for the cyclodehydration step.[2] Recent modifications, however, have made this synthesis more practical.
Methodological Improvements:
-
Acid Catalysis: The use of Brønsted acids, such as acetic acid, can significantly lower the temperature required for the cyclodehydration, allowing for a one-pot synthesis from the enamine and ethynyl ketone in good to excellent yields.[2]
-
Three-Component Reaction: To circumvent the need for pre-synthesized and purified enamines, a three-component reaction has been developed using ammonium acetate as the source of the amino group. This allows for the in situ generation of the enamine.[2]
Experimental Workflow Diagram:
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones, which can be precursors to nicotinonitriles. The classical approach involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. A more recent, environmentally friendly modification utilizes an aqueous medium.
Advanced Guareschi-Thorpe Protocol (Aqueous Medium):
This modified protocol employs a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in water, offering high yields and a simple work-up.[4]
Key Advantages:
-
Green Chemistry: The use of an aqueous medium and the avoidance of organic solvents make this a more environmentally friendly method.[4]
-
High Yields: The desired hydroxy-cyanopyridines are typically obtained in high yields.[4]
-
Simple Work-up: The products often precipitate from the reaction medium, simplifying purification.[4]
Proposed Reaction Mechanism Workflow:
Modern Catalytic and Multicomponent Reactions
Recent advancements in organic synthesis have led to the development of highly efficient catalytic and multicomponent reactions for the synthesis of nicotinonitrile derivatives. These methods often provide high yields under mild and environmentally friendly conditions.
Example: Fe3O4@SiO2@tosyl-carboxamide Catalyzed Synthesis
A novel magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been shown to effectively catalyze the synthesis of new nicotinonitrile compounds through a multicomponent reaction under solvent-free conditions.[5][6]
Reaction Summary:
| Catalyst | Reaction Type | Conditions | Yields | Reference |
| Fe3O4@SiO2@tosyl-carboxamide | Multicomponent | Solvent-free | 50–73% | [6] |
| FeCl3 | Condensation-cyclization | - | - | [7] |
Key Features:
-
High Efficiency: The catalyst promotes the reaction with high efficiency and in a relatively short time.[6]
-
Green Conditions: The solvent-free nature of the reaction aligns with the principles of green chemistry.[6]
-
Catalyst Recyclability: The magnetic properties of the catalyst allow for easy separation from the reaction mixture using an external magnet, enabling its reuse.[6]
Signaling Pathway Relevance for Drug Development:
Nicotinonitrile derivatives are scaffolds for a wide range of pharmacologically active molecules. Their synthesis is therefore of great interest to drug development professionals. The functional groups that can be introduced via these synthetic routes allow for the modulation of physicochemical properties and biological activity, targeting various signaling pathways implicated in disease. The specific pathways are highly dependent on the full molecular structure of the nicotinonitrile derivative.
Logical Relationship of Synthetic Strategies:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: FT-IR Analysis of Novel Pyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyridine ring leads to a diverse array of novel molecules with unique chemical and biological properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and vibrational modes of these new chemical entities. This application note provides a detailed protocol for the FT-IR analysis of novel pyridine derivatives, outlines key spectral correlations, and offers insights into data interpretation for researchers, scientists, and drug development professionals.
Core Principles of FT-IR for Pyridine Derivatives
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. For pyridine derivatives, FT-IR is instrumental in:
-
Confirming Synthesis: Verifying the successful synthesis of a target molecule by identifying characteristic functional group vibrations.
-
Structural Elucidation: Providing evidence for the presence of specific substituents on the pyridine ring.
-
Purity Assessment: Detecting the presence of starting materials or by-products.
-
Interaction Studies: Investigating intermolecular interactions, such as hydrogen bonding.[1][2]
Data Presentation: Characteristic FT-IR Vibrational Frequencies
The vibrational frequencies observed in the FT-IR spectrum of a pyridine derivative are influenced by the nature and position of its substituents. The following table summarizes key vibrational modes for the pyridine ring and common functional groups.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| Pyridine Ring Vibrations | ||
| C-H Aromatic Stretching | 3150 - 3000 | The number and position of these bands can change upon substitution.[3] |
| C=C and C=N Ring Stretching | 1650 - 1400 | These are often strong and sharp peaks. Their positions are sensitive to substituent effects and quaternization of the nitrogen atom.[3] |
| Ring Breathing/Triangle Vibrations | 1050 - 1000 | These modes, such as ν10 and ν12, can shift upon hydrogen bonding or complex formation.[1][2] |
| C-H Out-of-Plane Bending | 900 - 650 | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring. |
| Common Substituent Vibrations | ||
| O-H Stretching (Alcohols, Phenols) | 3600 - 3200 (broad) | Broadening is typically due to hydrogen bonding. |
| N-H Stretching (Amines, Amides) | 3500 - 3300 | Primary amines show two bands, while secondary amines show one. |
| C≡N Stretching (Nitriles) | 2260 - 2210 | A sharp and typically strong absorption.[4] |
| C=O Stretching (Ketones, Aldehydes) | 1740 - 1680 | A very strong and characteristic absorption. |
| C=O Stretching (Amides) | 1680 - 1630 | The position is lower than ketones due to resonance.[4] |
| NO₂ Stretching (Nitro compounds) | 1560 - 1515 and 1360 - 1345 | Two distinct bands corresponding to asymmetric and symmetric stretching. |
| C-O Stretching (Ethers, Esters) | 1300 - 1000 | |
| C-N Stretching | 1350 - 1000 | Can be observed in the fingerprint region.[5] |
Experimental Protocols
This section details the methodologies for sample preparation and FT-IR data acquisition.
Protocol 1: Sample Preparation
The choice of sampling technique depends on the physical state of the novel pyridine derivative.
A. For Solid Samples (KBr Pellet Technique)
-
Materials:
-
Novel pyridine derivative (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
-
Procedure:
-
Gently grind the KBr in the agate mortar to a fine powder.
-
Add the solid pyridine derivative to the KBr in the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Transfer the powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
B. For Liquid or Low-Melting Solid Samples (Neat Liquid/Thin Film)
-
Materials:
-
Novel pyridine derivative (1-2 drops)
-
Salt plates (e.g., NaCl or KBr)
-
-
Procedure:
-
Place one or two drops of the liquid sample onto the center of one salt plate.
-
If the sample is a low-melting solid, gently warm the plates to melt the solid.
-
Carefully place the second salt plate on top, spreading the sample into a thin, uniform film.
-
Mount the salt plates in the sample holder of the FT-IR spectrometer.
-
C. For Samples in Solution (Solution Cell)
-
Materials:
-
Novel pyridine derivative
-
FT-IR grade solvent (e.g., Chloroform, Dichloromethane)
-
Solution cell with appropriate window material (e.g., NaCl)
-
-
Procedure:
-
Prepare a solution of the pyridine derivative in the chosen solvent at an appropriate concentration (typically 1-10% w/v).
-
Fill the solution cell with the prepared solution.
-
Acquire a background spectrum of the pure solvent in the same cell.
-
Acquire the sample spectrum. The instrument software will automatically subtract the solvent background.
-
Protocol 2: FT-IR Data Acquisition and Analysis
-
Instrument: A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two, Agilent Cary 630).
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (increase for samples with low signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Procedure:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Acquire a background spectrum with no sample in the beam path (or with the pure solvent for solution measurements).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum.
-
Perform data processing using the spectrometer's software. This may include baseline correction and peak picking.
-
Analyze the resulting spectrum by assigning the observed absorption bands to the corresponding molecular vibrations based on the data in the table above and established correlation charts.
-
Visualizations
The following diagrams illustrate the general workflow for FT-IR analysis and the conceptual role of pyridine derivatives in drug discovery.
Caption: Workflow for FT-IR Analysis of Novel Pyridine Derivatives.
Caption: Conceptual role of pyridine derivatives in targeted drug discovery.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of novel pyridine derivatives. By following the detailed protocols and utilizing the provided spectral correlation data, researchers can efficiently confirm the identity and structure of their synthesized compounds. The ability to quickly and reliably analyze these molecules is a critical step in the drug discovery and materials science pipeline, facilitating the advancement of new and impactful chemical entities.
References
- 1. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 5-cyano-2H-pyridine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-cyano-2H-pyridine-1-carboxylate is a heterocyclic compound of interest in synthetic and medicinal chemistry. A reliable analytical method for its quantification and purity assessment is crucial for research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of this compound. The described protocol provides a starting point for method development and validation. Pyridine derivatives are common in the pharmaceutical industry, and HPLC is a standard technique for their analysis.[1][2][3]
The principle of this method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent.[4] The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale: A C18 column is a versatile choice for nonpolar to moderately polar compounds. The mobile phase composition of acetonitrile and water provides good separation for many organic molecules.[5] The addition of formic acid helps to protonate any basic sites on the molecule, leading to improved peak shape.[1] A detection wavelength of 275 nm is often suitable for pyridine-containing compounds due to their aromatic nature.[2]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine them in a suitable container.
-
Add 1.0 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix well.
-
-
Calibration Standards:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected performance of this HPLC method.
Table 1: Hypothetical Calibration Data
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 4.21 | 15,234 |
| 5 | 4.22 | 76,170 |
| 10 | 4.21 | 152,340 |
| 25 | 4.20 | 380,850 |
| 50 | 4.22 | 761,700 |
| 100 | 4.21 | 1,523,400 |
Table 2: Hypothetical Method Performance Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a simple, rapid, and robust approach for the quantitative analysis of this compound. The method is expected to demonstrate excellent linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers and scientists to establish an effective analytical protocol for this compound, which can be further validated according to specific regulatory requirements.
References
Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of spiro-pyridine derivatives, a promising class of compounds with potential anticancer activity. The information presented herein is intended to guide researchers in the systematic evaluation of these compounds and to facilitate the generation of reproducible and comparable data.
Introduction to Spiro-Pyridine Derivatives and Cytotoxicity
Spiro-pyridine derivatives are a unique class of heterocyclic compounds characterized by a spirocyclic center connecting a pyridine ring to another cyclic moiety. This structural feature imparts a three-dimensional architecture that can lead to novel interactions with biological targets. Several studies have highlighted the potential of spiro-pyridine derivatives as anticancer agents, demonstrating their ability to induce cell death in various cancer cell lines.[1][2][3][4] Cytotoxicity assays are fundamental in the initial screening and characterization of these compounds, providing essential data on their potency and selectivity.
Key Cytotoxicity Assays
A variety of in vitro assays are available to measure the cytotoxic effects of chemical compounds. The choice of assay depends on the specific research question, the mechanism of cell death, and the throughput requirements. Commonly employed assays for evaluating spiro-pyridine derivatives include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of viable cells.
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.[7][8] SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins, providing a quantitative measure of total biomass.
-
LDH (Lactate Dehydrogenase) Assay: A colorimetric or bioluminescent assay that measures the release of LDH from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it an indicator of cytotoxicity.
Data Presentation: Cytotoxicity of Spiro-Pyridine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of selected spiro-pyridine derivatives against various cancer cell lines, as reported in the literature.
Table 1: IC50 Values of 2-oxo-pyridine and 1′H-spiro-pyridine Derivatives [1][12]
| Compound No. | HepG-2 (μM) | Caco-2 (μM) |
| 2 | 51.59 ± 2.90 | 41.49 ± 2.50 |
| 3a | 78.17 ± 3.80 | 84.43 ± 4.0 |
| 3b | 63.11 ± 3.40 | 75.68 ± 3.50 |
| 4 | 28.09 ± 2.10 | 37.32 ± 1.90 |
| 5 | 10.58 ± 0.80 | 9.78 ± 0.70 |
| 7 | 8.90 ± 0.60 | 7.83 ± 0.50 |
| 8 | 8.42 ± 0.70 | 13.61 ± 1.20 |
| Doxorubicin | 4.50 ± 0.20 | 12.49 ± 1.10 |
Table 2: IC50 Values of Spirooxindole-pyrrolidine Derivatives [3]
| Compound No. | Cell Line | IC50 (μg/ml) |
| 1 | HeLa | 70 |
| 1 | Vero | >200 |
| 4 | HeLa | <20 |
| 4 | Vero | <20 |
Table 3: IC50 Values of Spiro-pyrrolopyridazine Derivatives [13]
| Compound No. | MCF-7 (μM) | H69AR (μM) | PC-3 (μM) | Non-tumorigenic Cells (μM) |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[5][6][14][15]
Materials:
-
96-well plates
-
Spiro-pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the spiro-pyridine derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
SRB Assay Protocol
This protocol provides a method for assessing cytotoxicity based on the measurement of cellular protein content.[7][8][16]
Materials:
-
96-well plates
-
Spiro-pyridine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove excess TCA. Air-dry the plates.[7]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: After staining, wash the plates with 1% acetic acid to remove unbound dye. Repeat the washing step at least three times.[7]
-
Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH Assay Protocol
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[10][11][17]
Materials:
-
96-well plates
-
Spiro-pyridine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the necessary substrates and enzymes.
-
Signal Measurement: Incubate the reaction mixture for the recommended time and then measure the signal (absorbance or luminescence) using a microplate reader.[9]
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 10. caymanchem.com [caymanchem.com]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 13. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes and Protocols for Enzyme Inhibition Studies Involving Ethyl 5-cyano-2H-pyridine-1-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzyme inhibitory activities of ethyl 5-cyano-2H-pyridine-1-carboxylate and its structural analogs. While specific enzyme inhibition data for the parent compound is limited in publicly available literature, the broader class of pyridine carboxylate derivatives has demonstrated significant inhibitory effects against several key enzyme families implicated in various diseases. This document outlines detailed protocols for assessing the inhibitory potential of such compounds against kinases, phosphodiesterases, and cyclooxygenases, and provides a framework for data analysis and interpretation.
Kinase Inhibition: Targeting EGFR and VEGFR-2
Derivatives of this compound, particularly 2-oxo-pyridine and spiro-pyridine analogs, have been identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial regulators of cell proliferation, differentiation, and angiogenesis, making them prime targets in oncology.
Data Presentation
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyridine Analog A | EGFR | 150 | Erlotinib | 50 |
| Pyridine Analog B | VEGFR-2 | 85 | Sorafenib | 20 |
| This compound | EGFR | Data not available | Erlotinib | 50 |
| This compound | VEGFR-2 | Data not available | Sorafenib | 20 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory constant (IC50) of test compounds against EGFR and VEGFR-2.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ labeled kinase tracer
-
TR-FRET dilution buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, non-binding surface plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Kinase and Tracer Preparation: Prepare a solution containing the kinase and the Alexa Fluor™ labeled tracer in TR-FRET dilution buffer.
-
Antibody Preparation: Prepare a solution of the Eu-labeled antibody in TR-FRET dilution buffer.
-
Reaction Initiation: Add 5 µL of the kinase/tracer solution to each well, followed by the addition of 5 µL of the antibody solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitor IC50 values.
Phosphodiesterase (PDE) Inhibition
Pyridine-based compounds have been investigated as analogs of milrinone, a known phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), modulating various cellular signaling pathways.
Data Presentation
| Compound ID | Target PDE | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine Analog C | PDE3A | 5.2 | Milrinone | 1.8 |
| Pyridine Analog D | PDE5A | 12.5 | Sildenafil | 0.0037 |
| This compound | PDE3A | Data not available | Milrinone | 1.8 |
| This compound | PDE5A | Data not available | Sildenafil | 0.0037 |
Experimental Protocol: In Vitro PDE Inhibition Assay (Luminescent Assay)
This protocol describes a method to measure the inhibitory effect of test compounds on PDE activity by quantifying the amount of remaining cAMP or cGMP.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE5A)
-
cAMP or cGMP substrate
-
PDE-Glo™ Termination/Detection Reagents
-
Kinase-Glo® Reagent
-
Test compound dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the PDE enzyme, assay buffer, and the test compound or DMSO control.
-
Reaction Initiation: Add the cAMP or cGMP substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Termination and Detection: Add the PDE-Glo™ Termination/Detection Reagents to stop the enzymatic reaction and convert the remaining cyclic nucleotide to ATP.
-
ATP Quantification: Add the Kinase-Glo® Reagent to the wells. This reagent contains luciferase, which produces light in the presence of ATP.
-
Measurement: Measure the luminescence using a luminometer. The light output is inversely proportional to the PDE activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathway: PDE Inhibition and cAMP/cGMP Signaling
Caption: Mechanism of PDE inhibition on cellular signaling.
Cyclooxygenase (COX) Inhibition
Certain pyridine derivatives have been reported to exhibit anti-inflammatory properties, suggesting a potential interaction with cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
Data Presentation
| Compound ID | Target COX | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine Analog E | COX-1 | 25.1 | Indomethacin | 0.1 |
| Pyridine Analog F | COX-2 | 8.9 | Celecoxib | 0.04 |
| This compound | COX-1 | Data not available | Indomethacin | 0.1 |
| This compound | COX-2 | Data not available | Celecoxib | 0.04 |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.
-
Enzyme and Inhibitor Incubation: Add the COX enzyme and the test compound or DMSO control to the wells. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) in a kinetic mode for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Logical Relationship: Drug Discovery Workflow
Caption: A typical workflow for enzyme inhibitor drug discovery.
developing P2Y12 antagonists from ethyl 6-chloro-5-cyano-2-methylnicotinate
Application Note & Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation, making it a key target for antiplatelet therapeutics. This document provides detailed protocols for the synthesis and evaluation of novel P2Y12 antagonists derived from the versatile starting material, ethyl 6-chloro-5-cyano-2-methylnicotinate. It includes a representative multi-step synthesis, in vitro characterization methods including a P2Y12 receptor binding assay and a functional platelet aggregation assay, and a summary of structure-activity relationship (SAR) data for this class of compounds.
Introduction
The P2Y12 receptor, primarily expressed on the surface of platelets, is activated by adenosine diphosphate (ADP). Upon activation, it couples to the Gi protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent potentiation of platelet activation and aggregation.[1][2] Blocking this receptor is a clinically validated strategy for preventing thrombotic events. Ethyl 6-chloro-5-cyano-2-methylnicotinate serves as a key chemical intermediate for the synthesis of a class of potent and selective P2Y12 antagonists, including analogues of the clinical candidate AZD1283. These compounds are typically ethyl 6-aminonicotinate acyl sulfonamides. This application note outlines the necessary steps to synthesize, screen, and characterize these potential drug candidates.
P2Y12 Signaling Pathway
The P2Y12 receptor is a Gi-coupled GPCR. Its activation by ADP initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced cAMP levels. This decrease in cAMP reduces the activity of protein kinase A (PKA), thereby lowering the phosphorylation of key substrates like the vasodilator-stimulated phosphoprotein (VASP), which ultimately promotes platelet aggregation.[3][4] P2Y12 activation also stimulates phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and thrombus stabilization.[4]
Synthetic Chemistry Protocols
The following is a representative synthetic route to produce P2Y12 antagonists of the ethyl 6-aminonicotinate acyl sulfonamide class, starting from ethyl 6-chloro-5-cyano-2-methylnicotinate. This synthesis involves a nucleophilic aromatic substitution followed by an amide coupling.
References
Application Notes and Protocols: Utilizing Ethyl 5-Cyano-2-pyridone Scaffolds for the Development of Potent EGFR and VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel 2-oxo-pyridine and 1’H-spiro-pyridine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the specific starting material, ethyl 5-cyano-2H-pyridine-1-carboxylate, is not explicitly used in the following examples, the protocols detail the synthesis of structurally related and biologically active ethyl 5-cyano-2-pyridone derivatives, offering a valuable blueprint for the development of kinase inhibitors from this chemical class.
Introduction
The inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 is a cornerstone of modern cancer therapy. Overexpression or mutations in EGFR can lead to uncontrolled cell proliferation and survival, making it a key target in various cancers.[1][2][3] Similarly, VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] Dual inhibition of both EGFR and VEGFR-2 presents a promising strategy to simultaneously target tumor cell proliferation and its blood supply.
The 3-cyano-2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties. This core can be synthetically modified to generate libraries of compounds for screening against various kinase targets. This document outlines the synthesis of novel 2-oxo-pyridine and 1’H-spiro-pyridine derivatives and details their evaluation as EGFR and VEGFR-2 inhibitors.
Signaling Pathways
Experimental Workflow
Data Presentation
The following tables summarize the in vitro biological activities of synthesized 2-oxo-pyridine and 1’H-spiro-pyridine derivatives.
Table 1: In Vitro Antiproliferative Activity against Human Cancer Cell Lines
| Compound No. | HepG-2 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) |
| 2 | 15.36 ± 1.20 | 21.15 ± 1.50 |
| 5 | 10.58 ± 0.80 | 9.78 ± 0.70 |
| 7 | 8.90 ± 0.60 | 7.83 ± 0.50 |
| 8 | 8.42 ± 0.70 | 13.61 ± 1.20 |
| Doxorubicin | 4.50 ± 0.20 | 12.49 ± 1.10 |
Data are presented as mean ± standard deviation of three independent experiments.[6]
Table 2: In Vitro Kinase Inhibitory Activity against EGFR and VEGFR-2
| Compound No. | EGFR IC₅₀ (µM) | % Inhibition at 10 µM | VEGFR-2 IC₅₀ (µM) | % Inhibition at 10 µM |
| 7 | 0.124 ± 0.009 | 88.41 | 0.221 ± 0.009 | 87.03 |
| Erlotinib | 0.033 ± 0.002 | 92.85 | - | - |
| Sorafenib | - | - | 0.043 ± 0.002 | 92.08 |
| Doxorubicin | 0.349 ± 0.016 | 77.59 | - | - |
Data are presented as mean ± standard deviation of three independent experiments.[6]
Experimental Protocols
General Synthesis of 2-Oxo-Pyridine Derivative (Compound 2)
A mixture of N-(4-(ethoxycarbonyl)phenyl)-2-cyanoacetamide (0.01 mol) and acetylacetone (0.01 mol) in an ethanolic solution (30 mL) was catalyzed with a few drops of piperidine (0.5 mL) and heated under reflux for 3 hours. The solid product that formed upon cooling was collected by filtration and recrystallized from ethanol to yield the desired product.[6]
General Synthesis of 1’H-Spiro-Pyridine Derivative (Compound 7)
A mixture of N-(4-(ethoxycarbonyl)phenyl)-2-cyanoacetamide (0.01 mol), isatin (0.01 mol), and ethyl cyanoacetate (0.01 mol) in ethanol (30 mL) containing a few drops of triethylamine (0.5 mL) was heated under reflux for 5 hours. The reaction mixture was then cooled, and the resulting solid was filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the spiro-pyridine product.[6]
In Vitro Antiproliferative MTT Assay
-
Human cancer cell lines (e.g., HepG-2, Caco-2) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC₅₀ values were determined from the dose-response curves.
In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR and VEGFR-2 was determined using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
The assay was performed in a 96-well plate format.
-
To each well, the respective kinase, substrate, ATP, and various concentrations of the test compound were added according to the manufacturer's protocol.
-
The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
After incubation, the ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence was measured using a microplate reader.
-
The IC₅₀ values were calculated by plotting the percentage of inhibition against the compound concentration.[6]
Conclusion
The presented application notes and protocols demonstrate a robust framework for the synthesis and evaluation of novel 2-oxo-pyridine and 1’H-spiro-pyridine derivatives as potent dual inhibitors of EGFR and VEGFR-2. The provided data indicates that these scaffolds hold significant promise for the development of new anticancer agents. Researchers in the field of drug discovery can utilize these methodologies as a starting point for the design and synthesis of their own libraries of pyridine-based kinase inhibitors, potentially exploring variations on the core structure to optimize potency and selectivity. Further investigation into the structure-activity relationships of these compounds is warranted to guide the development of next-generation targeted cancer therapies.
References
- 1. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Cyano-2-oxo-1,6-dihydropyridine-3-carboxylate Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of functionalized cyanopyridinone compounds, specifically addressing challenges in obtaining high yields of ethyl 5-cyano-2-oxo-1,6-dihydropyridine-3-carboxylate and its analogues. The synthesis of these molecules, often achieved through multi-component reactions, can be prone to low yields and side-product formation. This guide provides troubleshooting advice, detailed protocols, and data to help optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for ethyl 5-cyano-2-oxo-1,6-dihydropyridine-3-carboxylate derivatives?
A1: The most prevalent and efficient method is a one-pot, multi-component reaction. A common approach involves the condensation of an enaminone (formed in situ from ethyl acetoacetate and N,N-dimethylformamide dimethylacetal) with a compound containing an active methylene group, such as malononitrile or cyanoacetamide, in the presence of a base.[1][2]
Q2: Why am I experiencing very low yields in my synthesis?
A2: Low yields in this synthesis can stem from several factors, including incomplete formation of the enaminone intermediate, suboptimal reaction temperature, incorrect stoichiometry of reactants, or the formation of stable, unwanted side products.[1][2] Careful control of reaction conditions is crucial.
Q3: What are the typical impurities I might encounter?
A3: Common impurities can arise from side reactions of the starting materials or intermediates. For example, self-condensation of ethyl acetoacetate or reactions involving impurities in the starting materials can lead to byproducts that are difficult to separate from the desired product.[1]
Q4: Is it possible to improve the yield without extensive purification steps?
A4: Yes, process optimization can significantly increase the yield and purity of the crude product, sometimes eliminating the need for column chromatography.[1][2] This involves fine-tuning parameters like reaction time, temperature, and the order of reagent addition.
Troubleshooting Guide
Problem 1: Very low or no product formation.
| Question | Possible Cause & Answer |
| Did you confirm the formation of the enaminone intermediate? | The initial condensation to form the enaminone is a critical step. If this intermediate does not form efficiently, the subsequent cyclization will not proceed. Consider monitoring this step by TLC or GC. The reaction of ethyl acetoacetate with DMFDMA is typically conducted at a moderate temperature (e.g., 41-43 °C) for several hours.[1] |
| Is your nitrogen source appropriate? | For Hantzsch-type syntheses, ammonium acetate is a common nitrogen donor. For other variations, the nitrogen may be incorporated from one of the key reagents like cyanoacetamide. Ensure the correct nitrogen source for your specific protocol is being used. |
| Are your reagents pure and dry? | Moisture can interfere with the condensation steps. Ensure you are using dry solvents and high-purity starting materials. |
Problem 2: The reaction yields are consistently low (< 30%).
| Question | Possible Cause & Answer |
| Have you optimized the reaction temperature? | The temperature for the cyclization step is crucial. The addition of the active methylene compound (e.g., malononitrile) to the enaminone should be done cautiously to control the exotherm, typically maintaining the temperature between 25-36 °C.[1] |
| Is the base and its concentration optimal? | A weak base like triethylamine is often used to catalyze the cyclization. The amount of base can influence the reaction rate and the formation of byproducts. Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[1] |
| What is the order of reagent addition? | The order of addition can significantly impact the outcome. A common and effective procedure is to first form the enaminone, then add the base, followed by the slow addition of the active methylene compound.[1] |
Problem 3: The product is impure, and purification by recrystallization is ineffective.
| Question | Possible Cause & Answer |
| Are you experiencing slurry formation during the reaction? | Thick slurry formation can hinder effective mixing, leading to localized overheating and byproduct formation. Ensure vigorous mechanical stirring throughout the reaction.[1] |
| Have you considered the stability of your intermediates? | The enaminone intermediate can be unstable. Performing the synthesis as a one-pot procedure without isolating the enaminone can improve the purity of the final product.[1] |
| Is your workup procedure appropriate? | After the reaction is complete, the product typically precipitates upon cooling or addition of an anti-solvent. Washing the filtered solid with a suitable solvent (e.g., ethanol) can remove many of the impurities. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Synthesis
| Parameter | Condition A | Condition B (Optimized) | Yield | Reference |
| Overall Process | Multi-step with intermediate isolation | One-pot, two-step | Increased from 15% to 73% | [1][2] |
| Step 1 Temp. | Not specified | 41-43 °C | - | [1] |
| Step 2 Temp. | Not specified | 25-36 °C (controlled addition) | - | [1] |
| Base | Not specified | Triethylamine (0.1 equiv) | - | [1] |
Experimental Protocols
Key Experiment: One-Pot Synthesis of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate [1]
Materials:
-
Ethyl acetoacetate
-
Ethanol
-
N,N-Dimethylformamide dimethylacetal (DMFDMA)
-
Triethylamine
-
Malononitrile
Procedure:
-
To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equiv) and ethanol (2 volumes).
-
Add DMFDMA (1.03 equiv) to the mixture.
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, or until ≤2% of ethyl acetoacetate remains (monitored by GC).
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine (0.1 equiv).
-
Slowly add a solution of malononitrile (1.1 equiv) in ethanol, ensuring the temperature is maintained between 25 and 36 °C.
-
After the addition is complete, cool the mixture to 0–5 °C and stir for at least 1 hour.
-
Isolate the precipitated product by filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the product under vacuum.
Visualizations
Caption: Reaction pathway for the one-pot synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of Ethyl 5-Cyano-1,2-dihydropyridine-1-carboxylate
Disclaimer: The compound "ethyl 5-cyano-2H-pyridine-1-carboxylate" is not a standard chemical nomenclature. This guide assumes the user is working with a related dihydropyridine isomer, such as ethyl 5-cyano-1,2-dihydropyridine-1-carboxylate . The purification techniques provided are based on general methods for dihydropyridine and cyanopyridine derivatives and may require optimization for your specific compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ethyl 5-cyano-1,2-dihydropyridine-1-carboxylate and related compounds.
Issue 1: Low yield after purification.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my recovery so low after recrystallization? | The compound may be too soluble in the chosen solvent. The product may have "oiled out" instead of crystallizing. The filtration process may be inefficient. | 1. Solvent Selection: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Common solvents for cyanopyridine derivatives include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[1][2]2. Preventing Oiling Out: Ensure the solution cools slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod can initiate crystallization. Seeding with a small crystal of the pure compound can also be effective.3. Filtration: Use a Büchner funnel for vacuum filtration to ensure all the solvent is removed from the crystals. Wash the crystals with a small amount of cold solvent to remove any remaining impurities without dissolving the product. |
| I'm losing my compound on the chromatography column. What's wrong? | The compound may be irreversibly binding to the stationary phase. The chosen eluent may be too weak to elute the compound. The compound may be degrading on the silica gel. | 1. Stationary Phase: If using silica gel, consider deactivating it with a small percentage of triethylamine in the eluent to prevent the binding of basic compounds. Alternatively, alumina can be used as the stationary phase.2. Eluent Polarity: Gradually increase the polarity of the eluent. A gradient elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) can be effective. A typical Rf value of ~0.35 on TLC is a good starting point for column separation.[3]3. Compound Stability: Dihydropyridines can be sensitive to light and acid. Protect the column from light and consider using a neutral silica gel. Run the column as quickly as possible to minimize contact time. |
Issue 2: Persistent Impurities.
| Question | Possible Cause | Troubleshooting Steps |
| My NMR spectrum shows unreacted starting materials. | The reaction did not go to completion. | 1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before work-up.2. Purification Strategy: If starting materials have significantly different polarities from the product, column chromatography should be effective. Choose a solvent system that provides good separation on TLC. |
| I see a byproduct that I can't identify or remove. | A side reaction may have occurred. The compound may be decomposing. | 1. Byproduct Identification: Attempt to isolate the byproduct and characterize it by NMR and MS to understand its origin. Common byproducts in dihydropyridine synthesis can arise from oxidation to the corresponding pyridine or from side reactions of the starting materials.[4]2. Recrystallization: If the impurity has different solubility characteristics, multiple recrystallizations may be necessary.3. Chromatography: Optimize the column chromatography conditions (e.g., different solvent system, different stationary phase) to improve separation. |
| My purified compound is colored, but it should be colorless. | The compound may be oxidized. Trace metal impurities may be present. | 1. Preventing Oxidation: Dihydropyridines are susceptible to oxidation to the corresponding aromatic pyridine. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.2. Removing Metal Impurities: Treat a solution of the compound with activated charcoal or pass it through a short plug of silica gel or celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying ethyl 5-cyano-1,2-dihydropyridine-1-carboxylate?
A1: The most common purification techniques for dihydropyridine derivatives are recrystallization and column chromatography. Recrystallization from solvents like ethanol is often the first method to try for solid compounds.[1] Column chromatography on silica gel is used for more challenging separations or for purifying oils.
Q2: What are some recommended solvent systems for column chromatography?
A2: For dihydropyridine derivatives, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. The optimal ratio will depend on the specific polarity of your compound and its impurities and should be determined by TLC analysis first.
Q3: My compound seems to be degrading during purification. What can I do?
A3: Dihydropyridines can be unstable, particularly towards acid and light, which can catalyze their oxidation to the corresponding pyridine. To minimize degradation, it is advisable to work quickly, protect your experiment from direct light, and use neutral or slightly basic conditions. For column chromatography, adding a small amount of a base like triethylamine to the eluent can help prevent degradation on the silica gel.
Q4: How can I confirm the purity of my final product?
A4: The purity of your compound should be assessed by multiple analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify any organic impurities. High-Performance Liquid Chromatography (HPLC) is a sensitive method to determine the percentage purity. A sharp melting point is also a good indicator of purity for crystalline solids.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude ethyl 5-cyano-1,2-dihydropyridine-1-carboxylate in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. The desired compound should have an Rf value of approximately 0.35.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Common Recrystallization Solvents for Cyanopyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A common and effective solvent for many pyridine derivatives.[1] |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate/Hexanes | Variable | Variable | A mixture that allows for fine-tuning of polarity. Good for compounds that are too soluble in pure ethyl acetate. |
| Water | Very Polar | 100 | Generally not suitable for organic compounds unless they have very polar functional groups. |
Table 2: Typical Column Chromatography Parameters for Dihydropyridine Purification
| Parameter | Value/Type | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for separation of compounds with a range of polarities. |
| pH Modifier | 0.1-1% Triethylamine in eluent | To prevent streaking and degradation of basic compounds on acidic silica. |
| Detection | UV light (254 nm) or TLC staining | For visualizing spots on TLC plates to monitor the separation. |
Visualizations
Caption: Troubleshooting workflow for the purification of ethyl 5-cyano-1,2-dihydropyridine-1-carboxylate.
Caption: General purification strategy for ethyl 5-cyano-1,2-dihydropyridine-1-carboxylate.
References
Technical Support Center: Pyridine Synthesis Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue.[1] Classical methods often suffer from harsh reaction conditions and long reaction times.[1]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.
-
Troubleshooting: Consider using alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine. Incomplete oxidation will naturally lead to lower yields of the desired pyridine.
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid or potassium ferrocyanide.[2] For milder conditions, iodine in refluxing methanol or the use of CrO3, KMnO4, and HNO3 can be employed, though these may require careful optimization to avoid side reactions.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine.
-
Troubleshooting: The order of reagent addition can be critical. In unsymmetrical Hantzsch reactions, incorrect addition can lead to the formation of undesired intermediates, such as tricyclic pyrans. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.
-
Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve the regioselectivity and minimize side reactions?
A2: The Bohlmann-Rahtz synthesis is versatile but can be prone to side reactions, particularly due to the high temperatures often required for the cyclodehydration step.[3]
Common Causes and Solutions:
-
Decomposition of Starting Materials: Acid-sensitive enamines, especially those with tert-butyl ester or cyano groups, can decompose under the acidic conditions sometimes used to promote cyclization.[3]
-
Troubleshooting: Utilize milder catalysts. Amberlyst-15 ion-exchange resin is a good alternative to strong Brønsted acids and can be easily filtered off after the reaction.[3] Lewis acids like ytterbium(III) triflate or zinc(II) bromide in refluxing toluene can also effectively catalyze the reaction at lower temperatures.[3]
-
-
Lack of Regiocontrol: While the Bohlmann-Rahtz synthesis is generally regioselective, the formation of isomers can occur depending on the substitution pattern of the enamine and the ethynylketone.
-
Troubleshooting: Careful selection of starting materials is key. The regiochemical outcome is determined by the initial Michael addition of the enamine to the ethynylketone. Ensure the desired regiochemistry is favored by the electronic and steric properties of your substrates. In some cases, generating the enamine in situ from a 1,3-dicarbonyl compound and ammonium acetate can improve the process's efficiency.[3]
-
Q3: My Guareschi-Thorpe synthesis is inefficient. Are there modern modifications to this procedure?
A3: The classical Guareschi-Thorpe reaction can be low-yielding and require harsh conditions. However, recent advancements have significantly improved its efficiency and environmental footprint.
Modern Modifications:
-
Aqueous Conditions with Ammonium Carbonate: A highly effective and eco-friendly modification involves using ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[4][5] This method often results in the precipitation of the pure product directly from the reaction mixture, simplifying workup and leading to high yields.[4][5]
-
Benefit: This approach avoids the use of organic solvents and often proceeds without the need for a separate catalyst.[4]
-
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions. | - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles. - Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures. |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine). - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine. | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia). |
| Reaction of highly electron-withdrawing groups. | - If using β-ketoesters with strongly electron-withdrawing groups (e.g., CF3), the reaction may proceed through a 1,5-diketone intermediate, which can be difficult to dehydrate. Consider alternative substrates or reaction conditions.[6] |
Bohlmann-Rahtz Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield / No Reaction | High temperature required for cyclodehydration is not reached or leads to decomposition. | - Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[3] - Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene.[3] |
| Decomposition of Starting Material | Use of acid-sensitive enamines with strong acid catalysts. | - Replace strong acids with milder alternatives like Amberlyst-15.[3] |
| Poor Regioselectivity | Competing Michael addition pathways. | - Analyze the electronic and steric factors of the enamine and ethynylketone to predict the favored regioisomer. - Consider a three-component approach where the enamine is generated in situ to potentially improve selectivity.[3] |
Guareschi-Thorpe Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient classical conditions. | - Adopt the modified procedure using ammonium carbonate in an aqueous medium.[4] This often leads to significantly higher yields and simplified product isolation. |
| Impurity Formation | Side reactions from prolonged heating or harsh reagents. | - The aqueous ammonium carbonate method is generally cleaner and minimizes byproduct formation due to milder conditions and often shorter reaction times.[4] |
Experimental Protocols
Modified Hantzsch Pyridine Synthesis (High Yield, Green Conditions)
This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes, depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).
One-Pot Bohlmann-Rahtz Pyridine Synthesis with Amberlyst-15
This method avoids the isolation of the aminodiene intermediate and uses a solid acid catalyst for easy removal.
Materials:
-
Enamine (1 mmol)
-
Alkynone (1.2 mmol)
-
Amberlyst-15 ion exchange resin (0.1 g)
-
Toluene (4 mL)
Procedure:
-
To a solution of the enamine (1 mmol) in toluene (4 mL), add the alkynone (1.2 mmol) and Amberlyst-15 resin (0.1 g).
-
Stir the mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of chloroform or toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
This protocol is an environmentally friendly and high-yielding method for the synthesis of hydroxy-cyanopyridines.[4]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (or a 1:1 mixture of water and ethanol) (2 mL)
Procedure:
-
In a flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add water or a 1:1 water/ethanol mixture (2 mL).
-
Heat the reaction mixture at 80°C with stirring.
-
The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Visualizing Reaction Workflows
Below are diagrams illustrating the general workflows for troubleshooting common issues in pyridine synthesis.
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.
Caption: Troubleshooting workflow for the Guareschi-Thorpe synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
optimization of reaction conditions for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reaction of ethyl acetoacetate. | Monitor the initial reaction by GC to ensure ≤2% of ethyl acetoacetate remains before proceeding. The reaction mixture should be warmed to an internal temperature of 41–43 °C for 5 to 6 hours.[1] |
| Suboptimal temperature during the addition of malononitrile solution. | Cautiously maintain the temperature between 25 and 36 °C during the slow addition of the malononitrile solution.[1] | |
| Inefficient cyclization. | Ensure the presence of a suitable base, such as triethylamine, to facilitate the cyclization step.[1] | |
| Formation of Impurities | A key challenge in the synthesis is the formation of two major impurities.[1] The elucidation of their formation mechanism has led to significant process improvements.[1] | Following the optimized protocol, which includes careful temperature control and monitoring of starting material consumption, can significantly improve purity and yield, increasing the overall process yield from 15% to 73% without extra purification steps.[1] |
| Difficulty with Product Isolation/Purification | Product precipitation is incomplete. | After the reaction, the mixture can be cooled to 0–5 °C to facilitate precipitation. Addition of an anti-solvent like MTBE followed by purified water can also be employed.[1] |
| Product is contaminated with starting materials or byproducts. | Ensure complete consumption of starting materials as monitored by an appropriate analytical technique like GC.[1] The workup procedure involving washes with appropriate solvents is critical for removing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?
A1: The synthesis is typically a one-pot reaction that can be considered a variation of the Hantzsch pyridine synthesis. It involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by reaction with malononitrile in the presence of a base like triethylamine.[1] This method provides a direct route to the desired cyanopyridone intermediate.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: The critical parameters include:
-
Temperature: Careful control of temperature during the initial condensation (41–43 °C) and during the addition of malononitrile (25–36 °C) is crucial to minimize side reactions and ensure high conversion.[1]
-
Reaction Time: The initial reaction between ethyl acetoacetate and DMFDMA should be allowed to proceed for 5 to 6 hours, or until consumption of the starting material is nearly complete.[1]
-
Stoichiometry: Using a slight excess of malononitrile (1.1 equivalents) and a catalytic amount of triethylamine (0.1 equivalents) has been shown to be effective.[1]
Q3: What are common side reactions or impurities I should be aware of?
A3: While the specific structures of the two major impurities mentioned in the literature are not detailed in the abstract, they are known to significantly impact the yield and purity.[1] In similar reactions, potential side reactions could include self-condensation of starting materials or alternative cyclization pathways. The optimized process was developed specifically to minimize the formation of these impurities.[1]
Q4: Can this intermediate be used in further reactions?
A4: Yes, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a key intermediate in the synthesis of pharmaceuticals, such as P2Y12 antagonists.[1] It can be converted to the corresponding 6-chloro-nicotinate derivative, which is another important building block for further functionalization.[1]
Experimental Protocols
Optimized Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate [1]
-
Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1 equivalent), ethanol (2 volumes), and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).
-
Initial Condensation: Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours. Monitor the reaction by Gas Chromatography (GC) until ≤2% of the ethyl acetoacetate remains.
-
Cooling and Base Addition: Cool the reaction mixture to 20–25 °C and add triethylamine (0.1 equivalents).
-
Cyclization: Slowly add a solution of malononitrile (1.1 equivalents) in ethanol. During the addition, carefully maintain the temperature between 25 and 36 °C.
-
Product Isolation: Upon completion, the product may be isolated by filtration after cooling the reaction mixture to promote precipitation. Further purification, if necessary, can be achieved by recrystallization.
Visualizations
Experimental Workflow
References
stability and storage conditions for ethyl 5-cyano-2H-pyridine-1-carboxylate
Disclaimer: The following information is generalized for ethyl pyridine carboxylate derivatives based on available data for structurally similar compounds. It is essential to consult the specific product documentation for your compound and to perform stability studies under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid ethyl 5-cyano-2H-pyridine-1-carboxylate and related compounds?
For solid forms of ethyl pyridine carboxylates, it is generally recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] This minimizes exposure to moisture and atmospheric contaminants that could potentially lead to degradation.
Q2: How should I store solutions of this compound?
Stock solutions should be prepared in an appropriate solvent and, to prevent degradation from repeated freeze-thaw cycles, it is advisable to store them in single-use aliquots.[2] For short-term storage (up to one month), -20°C is often suitable. For longer-term storage (up to six months), -80°C is recommended.[2] Always confirm the solubility of the specific compound in your chosen solvent before preparing solutions.
Q3: Are there any known incompatibilities for this class of compounds?
Q4: What are the potential signs of degradation?
Visual signs of degradation in the solid compound can include a change in color, clumping, or the development of an unusual odor. For solutions, precipitation, color change, or the appearance of particulate matter may indicate degradation.
Troubleshooting Guide
Issue: I am observing inconsistent results in my experiments.
-
Question: Could my compound be degrading?
-
Answer: Yes, inconsistent results can be a sign of compound instability. It is crucial to assess the purity and integrity of the compound. Refer to the "Investigating Compound Instability" workflow below.
-
-
Question: How can I check for degradation?
-
Answer: A straightforward initial step is a visual inspection of the solid compound and any prepared solutions. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.
-
-
Question: My stock solution appears cloudy. What should I do?
-
Answer: Cloudiness can indicate either precipitation due to low solubility at a certain temperature or degradation of the compound. Try warming the solution to 37°C and sonicating to see if the precipitate redissolves.[2] If it does not, or if the cloudiness reappears upon cooling, this may be a sign of degradation, and a fresh solution should be prepared.
-
Storage Conditions Summary
| Storage Type | Temperature | Duration | Special Considerations |
| Solid Compound | Room Temperature (Cool, Dry Place) | Refer to manufacturer's specifications | Keep container tightly sealed.[1] |
| Stock Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles.[2] |
Investigating Compound Instability Workflow
Caption: Workflow for investigating suspected compound instability.
Experimental Protocols
Protocol 1: Visual Inspection of Compound
-
Solid Compound:
-
Retrieve the compound from its storage location.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
On a clean, dry surface (e.g., a watch glass), place a small amount of the solid compound.
-
Observe the compound's physical appearance. Note its color, consistency (e.g., crystalline, powder), and any signs of clumping or discoloration.
-
Carefully note any unusual odors.
-
-
Compound Solution:
-
Retrieve the stock solution from storage.
-
If frozen, allow the solution to thaw completely at room temperature or as recommended.
-
Visually inspect the solution for any signs of precipitation, cloudiness, or color change.
-
If the solution is clear and homogenous, it can be considered for use. If not, proceed with the troubleshooting steps outlined above.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the ethyl pyridine carboxylate derivative and identify the presence of any degradation products.
Materials:
-
Ethyl pyridine carboxylate sample (solid or solution)
-
HPLC-grade solvent for sample dissolution (e.g., acetonitrile, methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the solid compound and dissolve it in a known volume of HPLC-grade solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
If using a pre-made solution, dilute it to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for the compound (e.g., 254 nm).
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Analyze the resulting chromatogram. The purity of the compound can be calculated based on the area of the main peak relative to the total area of all peaks.
-
The presence of significant additional peaks may indicate the presence of impurities or degradation products.
-
References
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in multicomponent reactions for pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Hantzsch synthesis, a common multicomponent reaction to produce dihydropyridines and subsequently pyridines, can stem from several factors.[1][2] The classical one-pot method often suffers from harsh reaction conditions, long reaction times, and consequently, low product yields.[1]
Potential Causes and Troubleshooting Steps:
-
Inefficient Reaction Conditions:
-
Solution: Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution. This has been shown to significantly improve yields, with reports of up to 96%.[1]
-
Solution: Explore microwave-assisted synthesis, which can lead to excellent yields (82%-94%), pure products, and shorter reaction times (2-7 minutes).[3]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step to form the pyridine ring is crucial.
-
Solution: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can lead to side products and difficult workups.[1] Consider milder and more efficient oxidizing agents.
-
Solution: A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water as a solvent has been demonstrated to be effective.[1]
-
-
Side Reactions: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can lead to unexpected products.[1]
-
Solution: Carefully control the reaction temperature and stoichiometry of your reactants. Analyzing reaction intermediates can help elucidate the predominant pathway and identify where losses are occurring.
-
Q2: How does the choice of catalyst impact the yield of my pyridine multicomponent reaction?
The catalyst plays a critical role in multicomponent reactions for pyridine synthesis, and its selection can dramatically affect reaction times and yields.[4]
Key Considerations for Catalyst Selection:
-
Catalyst Type:
-
Base Catalysts: Both amine bases (e.g., piperidine) and ionic bases (e.g., tetrabutylammonium hydroxide - TBAH) can be effective, but their performance may depend on the solvent.[5][6] For instance, piperidine showed better results in ethanol, while TBAH in acetonitrile gave similar yields in a much shorter time.[5][6]
-
Solid Base Catalysts: Heterogeneous catalysts like Mg-Al hydrotalcite are reusable and facilitate easy product separation.[7] The basicity of the catalyst is directly linked to its activity.[7]
-
Acid Catalysts: Brønsted acids (e.g., HCl) have been shown to improve yields and shorten reaction times in reactions like the Biginelli reaction, a related MCR.[4]
-
Magnetically Recoverable Catalysts: These offer the advantage of easy separation and recyclability, contributing to more efficient and sustainable processes.[8]
-
-
Catalyst Loading: Optimizing the amount of catalyst is crucial. In some cases, in the absence of a catalyst, only trace amounts of the product are formed.[4]
Below is a diagram to help guide your catalyst selection process.
Caption: Decision tree for selecting a suitable catalyst.
Q3: What role does the solvent play in optimizing the yield of pyridine synthesis?
Solvent choice is a critical parameter that can significantly influence reaction pathways and yields in multicomponent pyridine syntheses.[5][6]
Solvent Effects on Reaction Outcome:
-
Polar Protic vs. Aprotic Solvents: The polarity and proticity of the solvent can favor different reaction mechanisms. For the synthesis of pyridine-3,5-dicarbonitriles, an amine base catalyst performed better in ethanol (protic), while an ionic base was more effective in acetonitrile (aprotic), leading to shorter reaction times.[5][6]
-
"Green" Solvents: Water has been successfully used as a solvent in the Hantzsch synthesis, often in combination with microwave chemistry, leading to more environmentally friendly protocols.[1][3]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, for example with a ceric ammonium nitrate (CAN) catalyst, can be highly efficient, offering short reaction times and good yields.[9]
Table 1: Solvent and Catalyst Effects on a Multicomponent Pyridine Synthesis
| Catalyst | Solvent | Reaction Time | Yield | Reference |
| Piperidine (Amine Base) | Ethanol | Not specified | Good | [5][6] |
| TBAH (Ionic Base) | Acetonitrile | Shorter | Similar to Piperidine/Ethanol | [5][6] |
| PTSA | Aqueous Micelles (SDS) | Not specified | 96% | [1] |
| None (Microwave) | Ethanol | 2-7 min | 82-94% | [3] |
| Ceric Ammonium Nitrate | Solvent-Free | Short | Good to Excellent | [9] |
Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Poor selectivity is a common cause of low yields. In multicomponent reactions, several competing reaction pathways can lead to a mixture of products.
Strategies to Enhance Selectivity:
-
Optimize Reaction Temperature: Temperature can influence the rate of competing reactions. Running the reaction at a lower or higher temperature might favor the desired pathway.
-
Change the Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.
-
Use a More Selective Catalyst: As discussed in Q2, the catalyst can direct the reaction towards a specific pathway. For example, in the final oxidation step of a dihydropyridine, an amine base and an ionic base were found to promote different mechanistic pathways.[5][6]
-
Substrate Modification: The electronic properties of your starting materials can influence selectivity. Electron-donating or electron-withdrawing groups on aromatic aldehydes can affect their reactivity and the subsequent reaction course.[8]
Below is a workflow for troubleshooting low-yield issues.
Caption: General troubleshooting workflow for low-yield reactions.
Key Experimental Protocols
Generalized Protocol for Hantzsch Pyridine Synthesis (Microwave-Assisted)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).
-
Solvent: Add a suitable solvent such as ethanol (3-5 mL).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[3][10] Monitor the reaction progress by TLC.
-
Workup: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Generalized Protocol for a Solid-Base Catalyzed Pyridine Synthesis
This protocol is based on the use of a reusable hydrotalcite catalyst.[7]
-
Reactant and Catalyst Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (2 mmol), a thiol (e.g., thiophenol, 1 mmol), and the Mg-Al hydrotalcite catalyst (e.g., 0.05 g).[7]
-
Solvent: Add a solvent such as ethanol (4 mL).[7]
-
Reaction: Stir the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 4 hours).[7] Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, the solid catalyst can be removed by filtration.
-
Product Isolation: The filtrate is concentrated, and the resulting crude product can be purified by recrystallization or column chromatography.
-
Catalyst Reuse: The recovered catalyst can be washed, dried, and reused in subsequent reactions.[7]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Scale-Up of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of ethyl 5-cyano-2H-pyridine-1-carboxylate production. The information is compiled from established synthetic methodologies for structurally related pyridine carboxylates and aims to address potential challenges encountered during large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
A1: Common challenges include managing reaction exotherms, ensuring consistent product quality and purity, dealing with impurity formation, and developing robust purification methods suitable for large quantities.[1] Process safety and handling of reagents and solvents at a larger scale are also critical considerations.
Q2: How can I improve the yield and purity of my product during scale-up?
A2: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants is crucial. A thorough understanding of the reaction mechanism can help in identifying and controlling the formation of major impurities.[1] Implementing in-process controls (IPCs) to monitor reaction progress can also lead to significant improvements.
Q3: What are the key safety precautions to consider during the scale-up process?
A3: A comprehensive risk assessment should be conducted before commencing any large-scale synthesis. This includes evaluating the toxicity and reactivity of all chemicals, understanding potential thermal hazards, and ensuring adequate ventilation and personal protective equipment (PPE). Emergency procedures should be clearly defined and communicated to all personnel.
Q4: Are there any recommended analytical methods for monitoring the reaction and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring reaction progress and assessing the purity of the final product. Other useful techniques include Gas Chromatography (GC) for residual solvent analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for impurity identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Poor mixing; Degradation of product or starting materials. | Monitor the reaction using HPLC to ensure completion. Optimize the reaction temperature and stirring speed. Consider a different solvent or catalyst system. |
| High Levels of Impurities | Side reactions due to localized overheating or incorrect stoichiometry; Instability of reactants or products under reaction conditions. | Ensure precise control of reactant addition and temperature.[1] Perform a Design of Experiments (DoE) to identify critical process parameters affecting impurity formation. |
| Poor Physical Properties of the Final Product (e.g., color, crystallinity) | Presence of colored impurities; Inefficient purification; Incorrect solvent system for crystallization. | Identify and remove colored impurities through techniques like charcoal treatment or preparative chromatography. Screen different solvent systems to optimize crystallization and achieve the desired crystal form. |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture; Formation of an oil instead of a solid. | Perform a solvent swap to a solvent in which the product is less soluble. Try to induce crystallization by seeding, cooling, or adding an anti-solvent. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality; Lack of strict control over reaction parameters. | Qualify all raw material suppliers and test incoming materials for purity. Implement strict Standard Operating Procedures (SOPs) for all process steps. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of a Related Compound: Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This protocol is adapted from methodologies for similar compounds and serves as a starting point.[1][2]
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Substituted benzaldehyde
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add the substituted benzaldehyde (1 equivalent).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure compound.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reaction Volume | 250 mL | 25 L | 2500 L |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
| Purity (HPLC) | >99% | >98.5% | >98% |
| Key Impurity 1 | <0.1% | <0.2% | <0.5% |
| Key Impurity 2 | <0.1% | <0.3% | <0.7% |
Note: This data is illustrative and will vary depending on the specific process and equipment.
Visualizations
Reaction Pathway
Caption: Hypothetical reaction pathway for a related pyridine carboxylate synthesis.
Experimental Workflow
Caption: General experimental workflow for production.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common production issues.
References
Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis
Welcome to the technical support center for managing diastereoselectivity in the synthesis of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving desired stereochemical outcomes in their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of chiral pyridine derivatives.
Issue 1: Poor Diastereoselectivity in the Reduction of Dihydropyridines to Tetrahydropyridines
-
Question: I am performing a reduction of a 1,2-dihydropyridine to a 1,2,3,6-tetrahydropyridine, but I am observing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
-
Answer: The diastereoselectivity of dihydropyridine reduction is highly dependent on the reaction conditions, particularly the choice of acid and reducing agent. The mechanism often involves the stereoselective protonation of the enamine double bond to form an iminium intermediate, followed by stereoselective reduction.[1][2]
-
Recommendation 1: Optimize the Acid. Different acids can influence the stereochemical outcome of the protonation step. It is recommended to screen a variety of acids. For instance, in a rhodium-catalyzed C-H activation-cyclization-reduction cascade, pivalic acid (pivOH) has been shown to provide superior diastereoselectivity compared to other acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH).[1]
-
Recommendation 2: Select the Appropriate Reducing Agent. The choice of borohydride reducing agent can also be critical. Sodium borohydride (NaBH₄) is a common choice, but other variants may offer different levels of stereocontrol.
-
Experimental Protocol: A reported highly diastereoselective reduction involves treating the dihydropyridine intermediate with 5 equivalents of pivalic acid and 3 equivalents of sodium borohydride at 0 °C for 2 hours, followed by warming to room temperature overnight.[1]
-
Workflow for Optimization:
Caption: Optimization workflow for improving diastereoselectivity in dihydropyridine reduction.
-
Issue 2: Lack of Stereocontrol in Nucleophilic Addition to N-Alkylpyridinium Salts
-
Question: I am attempting an asymmetric addition of a nucleophile to an N-alkylpyridinium salt using a chiral auxiliary, but the reaction shows poor stereoselectivity. What factors should I investigate?
-
Answer: Achieving high stereoselectivity in nucleophilic additions to N-alkylpyridinium salts often relies on the effective use of a chiral auxiliary to direct the incoming nucleophile.[3]
-
Recommendation 1: Evaluate the Chiral Auxiliary. The structure of the chiral auxiliary is paramount. Auxiliaries like L-tert-leucine tert-butyl ester can be highly effective in controlling the regioselectivity and diastereoselectivity of the addition.[3] Ensure the auxiliary is of high enantiomeric purity.
-
Recommendation 2: Control the Reaction Temperature. Temperature can have a significant impact on stereoselectivity. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer. Conversely, higher temperatures can lead to the thermodynamically controlled product.[3] It is crucial to run the reaction at the optimal temperature to achieve the desired outcome.
-
Recommendation 3: Consider the Nucleophile and Solvent. The nature of the nucleophile and the solvent system can influence the transition state geometry and, consequently, the stereoselectivity. Experiment with different nucleophilic reagents and solvent polarities.
-
Logical Relationship Diagram:
Caption: Key factors to investigate for improving stereoselectivity in nucleophilic additions to pyridinium salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for controlling diastereoselectivity in pyridine derivative synthesis?
A1: Several key strategies are employed:
-
Substrate Control: Utilizing the inherent stereochemistry of the starting material to direct the formation of new stereocenters.
-
Auxiliary Control: Temporarily incorporating a chiral auxiliary into the molecule to guide the stereochemical outcome of a reaction.[4][5] This auxiliary is typically removed in a subsequent step.
-
Reagent Control: Using chiral reagents, catalysts, or ligands to create a chiral environment that favors the formation of one diastereomer over another.[6][7][8]
-
Kinetic vs. Thermodynamic Control: Manipulating reaction conditions such as temperature and reaction time to favor either the kinetically or thermodynamically more stable diastereomer.[3]
Q2: How can I achieve high diastereoselectivity in the synthesis of highly substituted tetrahydropyridines?
A2: One-pot cascade reactions involving rhodium-catalyzed C-H activation, alkyne coupling, electrocyclization, and subsequent reduction have proven highly effective, yielding tetrahydropyridines with excellent diastereoselectivity (>95% dr).[1][2] Multicomponent reactions are another powerful approach, capable of producing polysubstituted tetrahydropyridines as a single diastereomer.[9]
Q3: Are there enzymatic methods to control stereochemistry in pyridine derivative synthesis?
A3: Yes, chemo-enzymatic approaches are emerging as a powerful tool. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[10]
Q4: How does the substitution pattern on the pyridine ring affect diastereoselectivity?
A4: The electronic and steric properties of substituents on the pyridine ring can significantly influence the regioselectivity and stereoselectivity of reactions. For example, in dearomative functionalization, electron-withdrawing groups at the C4 position can increase enantioselectivities, while the steric hindrance of substituents at the C3 position can influence regioselectivity.[3]
Data and Protocols
Table 1: Influence of Reaction Conditions on Diastereoselectivity in the Reduction of a 1,2-Dihydropyridine [1]
| Entry | Acid (5 equiv) | Reducing Agent (3 equiv) | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | TFA | NaBH₄ | 0 to RT | 1:1 | 75 |
| 2 | TsOH | NaBH₄ | 0 to RT | 2:1 | 70 |
| 3 | PivOH | NaBH₄ | 0 to RT | >95:5 | 85 |
| 4 | PivOH | NaBH₃CN | 0 to RT | 10:1 | 65 |
Experimental Protocol: Diastereoselective Synthesis of a 1,2,3,6-Tetrahydropyridine via C-H Activation Cascade [1][2]
-
C-H Activation/Cyclization: To a solution of the α,β-unsaturated imine (1.0 mmol) and the alkyne (1.2 mmol) in toluene (5 mL) is added [Rh(coe)₂Cl]₂ (2.5 mol %) and a phosphine ligand (5 mol %). The mixture is heated at 80 °C for 2 hours to form the 1,2-dihydropyridine intermediate.
-
Diastereoselective Reduction: The reaction mixture is cooled to 0 °C. Pivalic acid (5.0 mmol) is added, followed by sodium borohydride (3.0 mmol). The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stir overnight.
-
Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the highly substituted tetrahydropyridine.
Signaling Pathway Diagram: General Strategy for Asymmetric Synthesis of 3-Substituted Piperidines [6][7][11]
Caption: A three-step pathway for the synthesis of enantioenriched 3-substituted piperidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
avoiding degradation of ethyl 5-cyano-2H-pyridine-1-carboxylate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of ethyl 5-cyano-2H-pyridine-1-carboxylate during experimental workup.
Troubleshooting Guides
Issue 1: Low or No Yield of Product After Workup
If you are experiencing a significant loss of your target compound, this compound, during the workup procedure, it is likely due to degradation. The primary suspected pathways of degradation are aromatization of the 2H-pyridine ring, hydrolysis of the N-ethoxycarbonyl group, and/or hydrolysis of the C5-ethyl ester.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows the presence of a pyridine derivative instead of the desired 2H-pyridine. What could be the cause?
A1: The conversion of your 2H-pyridine product to a pyridine derivative indicates aromatization. Dihydropyridine rings are susceptible to oxidation to the more stable aromatic pyridine ring, and this can be facilitated by several factors during workup.
-
Acidic Conditions: Strong acidic washes can promote aromatization. It is recommended to use very mild acidic conditions or avoid them altogether if possible.
-
Oxidizing Agents: The presence of oxidizing agents will readily convert the dihydropyridine to the pyridine. Ensure that your solvents are free of peroxides and consider degassing your solvents.
-
Air Oxidation: Prolonged exposure to air (oxygen) can also lead to aromatization. It is best practice to perform the workup under an inert atmosphere (e.g., nitrogen or argon) and to minimize the duration of the workup.
| Condition to Avoid | Recommended Alternative | Potential Degradation Pathway |
| Strong Acid Wash (e.g., 1M HCl) | Mildly acidic wash (e.g., dilute citric acid) or neutral wash (brine) | Aromatization |
| Exposure to Air | Work under an inert atmosphere (N2 or Ar) | Aromatization |
| Peroxide-containing Solvents | Use fresh, peroxide-free solvents | Aromatization |
Q2: I am observing the formation of 5-cyanopyridine as a byproduct. How can I prevent this?
A2: The formation of 5-cyanopyridine suggests that both aromatization and the cleavage of the N-ethoxycarbonyl group have occurred. The N-ethoxycarbonyl group is labile under certain conditions.
-
Strong Acids: Strong acids can catalyze the cleavage of the carbamate group.
-
Elevated Temperatures: Performing the workup at elevated temperatures can provide the energy needed for both aromatization and carbamate cleavage. It is advisable to conduct all workup steps at low temperatures (e.g., 0-5 °C).
Experimental Protocol: Recommended Neutral Workup
-
Upon completion of the reaction, cool the reaction mixture to 0 °C.
-
Quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a cold organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo at a low temperature.
Q3: My product seems to have hydrolyzed. What are the likely causes and how can I avoid it?
A3: There are two potential sites for hydrolysis on your molecule: the C5-ethyl ester and the N1-ethyl carbamate.
-
Basic Conditions: Strong basic conditions (e.g., using NaOH or KOH washes) can readily hydrolyze the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is a known method for this transformation on similar structures. Use of a milder base like sodium bicarbonate is recommended for neutralization.
-
Acidic Conditions: As mentioned previously, strong acids can cleave the N-ethoxycarbonyl group.
| Functional Group | Susceptible to | Degradation Product | Prevention |
| C5-Ethyl Ester | Strong Bases (e.g., NaOH, KOH) | 5-Cyano-2H-pyridine-1-carboxylate-5-carboxylic acid | Use mild base (e.g., sat. NaHCO₃) for washes. |
| N1-Ethyl Carbamate | Strong Acids (e.g., HCl, H₂SO₄) | 5-Cyano-2H-pyridine | Avoid strong acid washes. |
Q4: Are there any general recommendations for handling and storing this compound?
A4: Yes, due to the potential for degradation, the following handling and storage procedures are recommended:
-
Storage: Store the purified compound under an inert atmosphere at low temperatures (-20 °C is recommended for long-term storage) and protected from light. Dihydropyridine derivatives can be light-sensitive.
-
Handling: When handling the compound, try to minimize its exposure to air and moisture. Use of a glovebox or performing manipulations under a stream of inert gas is ideal.
Logical Relationship of Degradation Pathways:
Caption: Potential degradation pathways for the target molecule.
Technical Support Center: Synthesis of Cyanopyridines
Welcome to the technical support center for the synthesis of cyanopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of cyanopyridines and offers systematic approaches to resolving them.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution reaction to synthesize a 2-cyanopyridine from a 2-halopyridine, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in SNAr reactions for cyanopyridine synthesis are a common issue and can often be attributed to solvent effects, reactant quality, or reaction conditions. Follow these troubleshooting steps:
-
Solvent Selection and Quality:
-
Polarity: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the cyanide source and leave the cyanide anion more nucleophilic.[1] Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Propionitrile.[1][2] If you are using a non-polar or protic solvent, consider switching to one of these.
-
Anhydrous Conditions: While some protocols suggest that high conversions can be achieved in certain water-immiscible polar solvents without strictly anhydrous conditions, moisture can still be detrimental, especially with sensitive reagents.[1] Ensure your solvent is dry, particularly when using hygroscopic solvents like DMF and DMSO.
-
Solubility: Ensure your halopyridine starting material is soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
-
-
Cyanide Source and Activation:
-
Cyanide Source: Alkali metal cyanides like Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) are commonly used.[1] Ensure the cyanide source is fresh and has been stored properly to avoid decomposition.
-
Activating Agent: Some procedures utilize an activating agent to facilitate the substitution.[1] If your protocol requires one, ensure it is added in the correct stoichiometric amount.
-
-
Reaction Temperature and Time:
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1] Typical temperatures range from 75 to 150°C.[1][2] If the reaction is sluggish, a modest increase in temperature may improve the yield. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Insufficient reaction time will result in incomplete conversion.
-
-
Workup Procedure:
-
Aqueous Workup: During the workup, ensure that the product is not lost. If your product has some water solubility, repeated extractions with an appropriate organic solvent are necessary.
-
pH Adjustment: The pH of the aqueous layer during extraction can influence the solubility of your product and byproducts.
-
Troubleshooting Workflow for Low Yield in SNAr
Caption: Troubleshooting workflow for low yield in SNAr synthesis of cyanopyridines.
Issue 2: Difficulty in Product Isolation from High-Boiling Point Solvents
Question: My reaction in DMF (or DMSO) was successful, but I am finding it difficult to remove the solvent to isolate my cyanopyridine product. What are the best methods for this?
Answer:
High-boiling point polar aprotic solvents like DMF and DMSO are excellent for many reactions but pose a challenge for product isolation. Here are several techniques to address this:
-
Aqueous Extraction:
-
Since DMF and DMSO are water-miscible, you can often remove them by washing the reaction mixture with water. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and then wash repeatedly with water or brine. The DMF/DMSO will partition into the aqueous layer.
-
Caution: This method is only suitable if your product has low water solubility.
-
-
Vacuum Distillation:
-
If your product is not volatile and is thermally stable, you can remove DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) by vacuum distillation. However, this often requires a good vacuum pump and can be time-consuming.
-
-
Precipitation/Crystallization:
-
If your product is a solid, you may be able to precipitate it by adding a non-solvent to the reaction mixture. For a reaction in DMF or DMSO, adding water is a common technique to precipitate organic products. The precipitated solid can then be collected by filtration.
-
-
Solvent Choice Modification:
-
For future experiments, consider if a lower-boiling point solvent could be used. For example, acetonitrile (b.p. 82 °C) is also a polar aprotic solvent that is much easier to remove.[1] Some processes have been optimized using propionitrile, which is a water-immiscible polar solvent, simplifying the workup.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of solvent polarity on the yield of cyanopyridine synthesis?
A1: Solvent polarity plays a crucial role in the synthesis of cyanopyridines, particularly in nucleophilic aromatic substitution reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they can effectively solvate the metal cation of the cyanide salt (e.g., Na+ in NaCN), which enhances the nucleophilicity of the cyanide anion. This leads to faster reaction rates and often higher yields.[1] In contrast, protic solvents can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. The choice of a suitable polar solvent can also sometimes eliminate the need for strictly anhydrous conditions.[1]
Q2: Are there any "green" or more environmentally friendly solvent options for cyanopyridine synthesis?
A2: Yes, research is ongoing to replace traditional, often hazardous, solvents with greener alternatives. For some nucleophilic aromatic substitutions on nitrogen-containing heterocycles, polyethylene glycol (PEG-400) has been used as an effective and environmentally benign solvent, leading to excellent yields in short reaction times.[3] Additionally, for the synthesis of certain cyanopyridine derivatives, such as 2-amino-3-cyanopyridines, solvent-free methods using microwave irradiation have been developed.[4][5] These methods offer the advantages of reduced solvent waste, shorter reaction times, and often improved yields.
Q3: Can water be used as a solvent or co-solvent in the synthesis of cyanopyridines?
A3: In some specific cases, yes. For instance, in the synthesis of 2-cyanopyridines via SNAr, if a water-soluble cyanide source is used, water can be employed as a co-solvent.[1] This can be particularly advantageous when using water-immiscible organic solvents, as it can simplify the workup process. However, the presence of water can also lead to side reactions, such as the hydrolysis of the cyano group, so its use must be carefully evaluated for the specific reaction.
Q4: How does the choice of solvent affect the synthesis of different cyanopyridine isomers (e.g., 2-cyano-, 3-cyano-, or 4-cyanopyridine)?
A4: The synthesis method often dictates the choice of solvent more than the specific isomer being produced, especially when the cyano group is introduced via substitution of a leaving group. For 2- and 4-cyanopyridines prepared by SNAr, polar aprotic solvents are generally effective because the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.[6] The synthesis of 3-cyanopyridines often involves different routes, such as the cyclization of acyclic precursors.[7] In these cases, the solvent requirements are specific to the reaction steps. For example, an inert solvent like tetrahydrofuran (THF) might be used for an initial dimerization step, while a solvent suitable for a Lewis acid-catalyzed cyclization, such as benzene or toluene, might be used subsequently.[7]
Quantitative Data Presentation
Table 1: Comparison of Solvents in the Synthesis of Cyanopyridines via Nucleophilic Aromatic Substitution
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dichloro-5-trifluoromethylpyridine | NaCN | Propionitrile | 15 | 5 | 73-84 | [1] |
| 2-bromo-3-chloro-5-trifluoromethylpyridine | CuCN | Dimethylformamide | 120 | N/A | N/A | [1] |
| 4-chloropyridine | Various Amines | Acetonitrile | Ambient | 4 | N/A | [8] |
| Halogen-containing pyridine derivative | Cyanide | Acetonitrile or Propionitrile | 75-100 | N/A | N/A | [2] |
| Nitrogen-containing fused heterocycles | Various Amines | PEG-400 | N/A | 5 min | 81-95 | [3] |
*Note: While these examples use amine nucleophiles, they illustrate the utility of these solvents in SNAr on pyridine rings.
Table 2: Solvent Effects in One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Aldehyde | Ketone/Malononitrile | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile, Methyl Ketones, Ammonium Acetate | N/A | Solvent-free | Microwave | 72-86 | [5] |
| Arylidenemalanonitriles | Ketones, Ammonium Acetate | N/A | Solvent-free | Microwave | "Improved" | [4] |
| Aromatic Aldehydes | Malononitrile, Cyclohexanone, Ammonium Acetate | Na2CaP2O7 | Ethanol | Reflux | 92 | [9] |
| Aromatic Aldehydes | Malononitrile, Cyclohexanone, Ammonium Acetate | Na2CaP2O7 | Water | Reflux | 85 | [9] |
| Aromatic Aldehydes | Malononitrile, Cyclohexanone, Ammonium Acetate | Na2CaP2O7 | Acetonitrile | Reflux | 75 | [9] |
| Aromatic Aldehydes | Malononitrile, Cyclohexanone, Ammonium Acetate | Na2CaP2O7 | Dichloromethane | Reflux | 50 | [9] |
| Aromatic Aldehydes | Malononitrile, Cyclohexanone, Ammonium Acetate | Na2CaP2O7 | Toluene | Reflux | 45 | [9] |
| Aromatic Aldehydes | Malononitrile, Cyclohexanone, Ammonium Acetate | Na2CaP2O7 | Solvent-free | 100°C | 80 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine propionitrile (656 ml), 2,3-dichloro-5-trifluoromethylpyridine (87.5 g), and 4-dimethylaminopyridine (52 g).
-
Heating: Heat the mixture at reflux for 5 hours.
-
Cooling and Addition of Cyanide: Cool the mixture to 15°C. Prepare a solution of sodium cyanide (30 g) in water (110 ml) and add it to the reaction mixture at 15°C.
-
Reaction: Stir the mixture at 15°C for 5 hours.
-
Workup:
-
Add water (250 ml) to dissolve the inorganic salts.
-
Separate the organic phase and wash it with water.
-
Extract the organic phase with 2N HCl to remove the 4-dimethylaminopyridine.
-
Remove the propionitrile by vacuum distillation at 40°C to yield the product, 3-chloro-2-cyano-5-trifluoromethylpyridine.
-
Expected Yield: 73 to 84%.
-
Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation[5]
-
Reactant Mixture: In a suitable microwave-transparent vessel, mix an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Place the vessel in a microwave oven and irradiate the mixture for 7-9 minutes (power level should be optimized for the specific instrument).
-
Workup:
-
After irradiation, wash the reaction mixture with a small amount of ethanol.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Expected Yield: 72-86%.
-
Visualizations
Caption: General experimental workflow for SNAr synthesis of cyanopyridines.
References
- 1. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyridine Ring Formation
Welcome to the technical support center for catalyst selection in pyridine ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during pyridine ring formation, offering potential causes and solutions.
| Issue | Potential Causes | Suggested Solutions |
| Low to No Product Yield | Inactive catalyst | - Ensure the catalyst is properly activated and handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts).- Consider in-situ generation of the active catalytic species.[1] |
| Poor catalyst selection for the specific reaction type | - For condensation reactions of aldehydes and ammonia, consider acidic catalysts or metal chlorides.[2][3]- For [2+2+2] cycloadditions of alkynes and nitriles, transition metal catalysts like cobalt or iron are often effective.[4][5][6] | |
| Harsh reaction conditions degrading reactants or products | - Screen a range of temperatures. High temperatures can sometimes be avoided by using acidic conditions for dehydration steps in condensation reactions.[4]- Optimize solvent choice; solvent polarity can significantly impact reaction outcomes.[7][8] | |
| Catalyst poisoning | - Ensure starting materials and solvents are pure and dry. Heteroatoms like sulfur and nitrogen in substrates can sometimes interfere with catalyst turnover.[4]- Transition metal catalysts can be poisoned, leading to a loss of activity.[7] | |
| Poor Regioselectivity (in cases of unsymmetrical substrates) | Steric and electronic factors of the substrates | - In cobalt-catalyzed cycloadditions with unsymmetrical acetylenes, mixtures of regioisomers are common. The less sterically hindered product is often favored.[4]- Modifying the ligand on the metal catalyst can influence regioselectivity. |
| Inappropriate catalyst choice | - For certain cycloaddition reactions, using diynes and nitriles or alkynyl nitriles and alkynes can avoid regioselectivity problems.[4] | |
| Catalyst Deactivation/Lack of Turnover | Formation of inactive catalyst species | - In some iron-catalyzed systems, the formation of an iron flyover-dimer complex has been identified as a deactivation pathway.[1]- Iron borohydride formation can also lead to catalyst deactivation in certain borylation reactions for pyridine synthesis.[1] |
| Catalyst protonation | - In reactions that generate acidic byproducts, the catalyst can be deactivated by protonation. The addition of a non-interfering base may be necessary.[9] | |
| Steric accessibility of the metal center | - Reducing the steric bulk around the metal center does not always improve performance and can sometimes lead to more rapid deactivation.[1] | |
| Formation of Significant Byproducts | Competing reaction pathways | - In Hantzsch synthesis, competing enolization can be an issue with certain substrates.[10]- In inverse demand Diels-Alder reactions using isoxazoles, fragmentation of the oxo bridge can proceed through multiple pathways.[4] |
| Oxidation of intermediates | - For syntheses requiring a final oxidation step from a dihydropyridine intermediate, ensure a green and efficient oxidant is used, such as O2 or H2O2, to minimize waste and side reactions.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic approaches for pyridine synthesis?
A1: The most prevalent methods include:
-
Condensation Reactions: Such as the Hantzsch synthesis (from a β-ketoester, an aldehyde, and ammonia) and the Chichibabin synthesis (condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia).[4][10][12]
-
[2+2+2] Cycloadditions: This involves the cyclotrimerization of two alkyne molecules and a nitrile, often catalyzed by transition metals like cobalt or iron.[4][6]
-
Inverse Demand Diels-Alder Reactions: Utilizing heterocyclic azadienes which, after cycloaddition, undergo a retro-[4+2] reaction or bridge scission to form the pyridine ring.[4]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific needs:
-
Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. However, catalyst separation from the product can be challenging.
-
Heterogeneous catalysts are in a different phase (typically solid) from the liquid or gas phase reactants. They are generally easier to separate and recycle, which is advantageous for industrial applications.[2] Magnetically recoverable catalysts are a subset of heterogeneous catalysts that allow for even simpler separation.[13]
Q3: My reaction requires an oxidation step to form the aromatic pyridine ring. What are the best practices?
A3: Direct formation of the aromatic ring by eliminating a small molecule like water is preferable to avoid a separate oxidation step.[11] If oxidation of a dihydropyridine intermediate is necessary, atom-efficient and environmentally friendly oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are preferred over stoichiometric heavy metal oxidants or reagents like DDQ.[11] Some bifunctional catalysts, such as Pd/C/K-10 montmorillonite, can facilitate both the cyclization and subsequent dehydrogenation in one pot.[14]
Q4: Can I synthesize substituted pyridines with specific regiochemistry?
A4: Achieving high regioselectivity can be challenging, especially with unsymmetrical substrates.
-
In cobalt-catalyzed [2+2+2] cycloadditions, mixtures of regioisomers are often obtained, though the less sterically hindered product is typically favored.[4]
-
The Kröhnke pyridine synthesis is a versatile method for producing substituted pyridines where the pyridine reagent itself is not incorporated into the final product.[12]
-
Recent advances in nickel-catalyzed C-H activation allow for site-selective functionalization of the pyridine ring, overriding traditional electronic biases.[15]
Q5: What are some common catalyst deactivation pathways I should be aware of?
A5: Catalyst deactivation can occur through several mechanisms:
-
Formation of inactive dimers: Some pyridine(diimine) iron catalysts can form inactive "flyover-dimer" complexes.[1]
-
Inhibition by reagents: In some dearomatization reactions, the borane reagent (HBpin) can competitively inhibit the catalyst.[16]
-
Irreversible side reactions: The catalyst may react with substrates or reagents to form stable, inactive species.[16]
-
Poisoning: Transition metal catalysts can be poisoned by impurities or even heteroatoms present in the substrates.[7]
Catalyst Performance Data
The following tables summarize performance data for various catalytic systems in pyridine synthesis.
Table 1: Cobalt-Catalyzed [2+2+2] Cycloaddition of Acetylenes and Nitriles
| Catalyst | Alkyne 1 | Alkyne 2 | Nitrile | Yield (%) | Reference |
| CpCo(COD) | Acetylene | Acetylene | Alkyl/Aryl-CN | >90 | Bönneman, ACIEE, 1978[4] |
| CpCo(CO)₂ | Bis(trimethylsilyl)acetylene | - | PhCN | 77 | Vollhardt et al., J. Chem. Soc. Chem. Comm., 1982[4] |
| CpCo(CO)₂ | 1,5-Hexadiyne | - | BuCN | 73 | Vollhardt et al., J. Chem. Soc. Chem. Comm., 1982[4] |
Table 2: Iron-Catalyzed Synthesis of Pyridines
| Catalyst Precursor | Reaction Type | Substrates | Yield (%) | Reference |
| [CpFe(naphth)][PF₆] | [2+2+2] Cycloaddition | Diyne, Acetonitrile | up to 83 | Gandon et al., 2014[5] |
| Iron(II) Chloride | Cyclization | Ketoxime acetates, Aldehydes | up to 92 | Guan et al., Green Chem., 2017[6] |
Table 3: Other Catalytic Systems for Pyridine Synthesis
| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |
| CoCl₂·6H₂O (2.5 mol%) | One-pot condensation | Aldehydes, Acetophenones, NH₄OAc | 90 | Royal Society of Chemistry, 2022[7] |
| Pd/C/K-10 montmorillonite | Domino cyclization-oxidative aromatization | Various | Good | Zhang et al., Org. Lett., 2016[14] |
| Rh₂O₃ (0.5 mol%) | Hydrogenation of pyridines | Alkyl pyridines | >99 | Blackaby et al., Org. Biomol. Chem., 2024[17] |
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed [2+2+2] Cycloaddition
This protocol is adapted from the work of Gandon and coworkers for the synthesis of substituted pyridines.[5]
-
Preparation: In a glovebox, add the diyne substrate (0.25 mmol), the iron pre-catalyst (e.g., [CpFe(naphth)][PF₆], 10 mol%), and any ancillary ligands (10 mol%) to a microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the solvent (e.g., toluene, 0.4 mL) and the nitrile (e.g., acetonitrile, 40 equivalents).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a microwave reactor and irradiate at the specified temperature (e.g., 120°C) and power (e.g., 50W) for the designated time (e.g., 15 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyridine product.
Protocol 2: Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation
This is a general two-step procedure for the Hantzsch pyridine synthesis.[10][18]
Step 1: Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia, 1-1.2 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified.
Step 2: Oxidation to Pyridine
-
Oxidation Setup: Dissolve the crude dihydropyridine from Step 1 in a suitable solvent (e.g., acetic acid or an inert solvent).
-
Oxidant Addition: Add the chosen oxidizing agent (e.g., nitric acid, manganese dioxide, or bubbling air/O₂ through the solution, sometimes in the presence of a catalyst).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Work-up and Purification: The work-up procedure will vary depending on the oxidant used. Typically, it involves neutralization, extraction with an organic solvent, and purification by column chromatography or distillation.
Visualizations
References
- 1. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. archivemarketresearch.com [archivemarketresearch.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Infrared Irradiation for 2-Pyridone Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing infrared (IR) irradiation for the synthesis of 2-pyridone derivatives. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the infrared-assisted synthesis of 2-pyridone derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Inefficient catalyst or incorrect catalyst amount.[1][2] - Suboptimal reaction temperature or time.[1][2] - Inappropriate solvent.[1][2] - Poor quality of starting materials. - Inefficient heat transfer within the reaction mixture. | - Screen different catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) and optimize the molar percentage.[1][2] - Systematically vary the IR irradiation power (voltage) and reaction time to find the optimum.[1] - Test a range of solvents; ethanol has been shown to be effective.[1][2] - Ensure the purity of aldehydes, malononitrile, and other reagents. - Use a suitable reaction vessel that allows for uniform heating and consider mechanical stirring. |
| Incomplete Reaction | - Insufficient irradiation time or power.[1][3] - Catalyst deactivation. - Steric hindrance from bulky substituents on the starting materials. | - Increase the duration of IR irradiation or the voltage of the IR lamp.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Use a fresh batch of catalyst. - For sterically hindered substrates, a higher reaction temperature or a more active catalyst might be required. |
| Formation of Impurities or Side Products | - Reaction temperature is too high, leading to decomposition. - Presence of water or other nucleophiles. - Undesired side reactions due to the specific functional groups on the substrates. | - Reduce the IR irradiation power to maintain a lower reaction temperature. - Use anhydrous solvents and reagents. - Protect sensitive functional groups on the starting materials before the reaction. |
| Reaction Not Initiating | - Incorrect setup of the IR irradiation equipment. - The reaction mixture is not absorbing IR radiation efficiently. | - Ensure the IR lamp is functioning correctly and is positioned for optimal irradiation of the reaction mixture. The use of an OSRAM R-20 bulb (127 V, 250 W, λ = 1255.6 nm) has been reported.[1][4] - The choice of solvent can influence IR absorption. If working under solvent-free conditions, ensure the reactants can absorb the IR energy. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of infrared irradiation in the synthesis of 2-pyridone derivatives.
What are the main advantages of using infrared irradiation for the synthesis of 2-pyridone derivatives?
Infrared irradiation offers several advantages as a green chemistry approach, including:
-
Rapid Reaction Times: Reactions can often be completed in minutes rather than hours.[1][2][3]
-
Mild Reaction Conditions: The synthesis can be carried out under gentle conditions.[1][2][5]
-
High Yields: This method can produce moderate to excellent yields of the desired products.[1][2][5]
-
Solvent-Free Options: In some cases, the reaction can be performed without a solvent, reducing waste.[3][6][7]
What type of 2-pyridone derivatives can be synthesized using this method?
This method has been successfully used to synthesize a variety of 4-aryl and (heteroaryl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones and 4-aryl substituted-5-alkoxy carbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones.[1][2][3][5][6][7] The reaction is suitable for a range of aryl and heteroaryl functional groups on the starting aldehydes.[1][2]
What catalysts are typically used in this synthesis?
Both p-toluenesulfonic acid and sulfuric acid (H₂SO₄) have been used as effective catalysts for the rearrangement of 4H-pyrans to 1,2,3,4-tetrahydropyridin-2-one derivatives under IR irradiation.[1][2] For the synthesis of 4H-pyran precursors, ammonium hydroxide can be used as a catalyst.[4]
What is the general procedure for this synthesis?
The synthesis is a two-stage process:
-
Formation of 1,2,3,4-tetrahydropyridin-2-one derivatives: This involves the rearrangement of corresponding 4H-pyrans under IR irradiation in the presence of a catalyst.[1][2][5]
-
Oxidative Aromatization: The intermediate is then oxidized to the final 2-pyridone derivative. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a suitable oxidizing agent for this step.[1]
How can I monitor the progress of the reaction?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), using a suitable solvent system such as a 5:5 mixture of ethyl acetate and hexane.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments on the IR-assisted synthesis of 2-pyridone derivatives.
Table 1: Optimization of Reaction Conditions for the Synthesis of 1,2,3,4-tetrahydropyridin-2-one (8a)
| Entry | Catalyst (mol%) | Solvent | Time | Yield (%) |
| 1 | p-TsOH (10) | None | 1.0 h | 29 |
| 2 | p-TsOH (10) | CHCl₃ | 12 h | 0 |
| 3 | p-TsOH (10) | THF | 12 h | 0 |
| 4 | p-TsOH (10) | CH₃CN | 12 h | 0 |
| 5 | p-TsOH (10) | Dioxane | 6 h | 55 |
| 6 | p-TsOH (10) | Water | 2 h | 65 |
| 7 | p-TsOH (10) | Ethanol | 10 min | 87 |
| 8 | H₂SO₄ (10) | Ethanol | 5 min | 94 |
| 9 | H₂SO₄ (5) | Ethanol | 20 min | 65 |
| 10 | H₂SO₄ (30) | Ethanol | 7 min | 95 |
| 11 | I₂ (10) | Ethanol | 30 min | 57 |
| Data sourced from a study on the green synthesis of 2-pyridone derivatives.[2] |
Table 2: Synthesis of 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones (9a-k) via IR Irradiation
| Product | R | Yield (%) |
| 9a | 4-F-C₆H₄ | 82 |
| 9b | 4-Br-C₆H₄ | 84 |
| 9c | 3-NO₂-C₆H₄ | 83 |
| 9d | 2-NO₂-C₆H₄ | 85 |
| 9e | C₆H₅ | 81 |
| 9f | n-propyl | 70 |
| 9g | 4-CH₃O-C₆H₄ | 75 |
| 9h | 2,4-Cl₂-C₆H₃ | 83 |
| 9i | 3-NO₂-C₆H₄ | 80 |
| 9j | 3-NO₂-C₆H₄ | 82 |
| 9k | 4-NO₂-C₆H₄ | 91 |
| Yields obtained after the oxidative step with DDQ.[2] |
Table 3: Synthesis of 3,4-dihydro-2(1H)-pyridones under Solvent-Free IR Irradiation
| Product | R | R' | Time (h) | Yield (%) |
| 4a | H | Me | 3 | 75 |
| 4b | H | Et | 3 | 72 |
| 4c | 4-F | Me | 3 | 65 |
| 4d | 4-F | Et | 3 | 68 |
| 4e | 4-Cl | Me | 3 | 55 |
| 4f | 4-Cl | Et | 3 | 50 |
| 4g | 2-Me | Me | 3 | 60 |
| 4h | 2-Me | Et | 3 | 58 |
| 4i | 4-Me | Me | 3 | 70 |
| 4j | 4-Me | Et | 3 | 72 |
| Data from a study on the infrared-assisted production of 3,4-dihydro-2(1H)-pyridones.[3][6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-1,2,3,4-tetrahydropyridin-2-ones (8a-k)
-
A mixture of the appropriate 6-amino-5-cyanopyran (7a-k) and 10 mol% of H₂SO₄ in ethanol is prepared in a suitable reaction vessel.
-
The mixture is subjected to infrared irradiation at 90 °C (50 V) for 5 minutes.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the product. The resulting compounds (8a-k) are obtained as a mixture of trans/cis adducts.[1][2]
Protocol 2: Synthesis of 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones (9a-k)
-
A mixture of the corresponding 1,2,3,4-tetrahydropyridin-2-one (8a-k) (1.52 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.52 mmol) is prepared in 3 mL of ethanol.
-
The mixture is irradiated with an infrared lamp at 90 °C (50 V) for 10 minutes.[1]
-
The reaction progress is monitored by TLC (EtOAc/hexane 5/5).
-
After the reaction is complete, the product is purified by column chromatography using a hexane/AcOEt (1/1) eluent system.
-
The solid product obtained is collected under vacuum.[1]
Protocol 3: Solvent-Free Synthesis of 4-Aryl-substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones
-
In a round-bottom flask, place the aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
The flask is placed in a domestic microwave oven modified to accommodate the flask and a condenser.
-
The reaction mixture is irradiated with an infrared lamp for 3 hours.
-
After cooling, the solid product is recrystallized from ethanol to give the pure 3,4-dihydro-2(1H)-pyridone.[3][6]
Visualizations
Caption: Experimental workflow for the two-stage synthesis of 2-pyridone derivatives.
Caption: Troubleshooting logic for addressing low product yield in 2-pyridone synthesis.
References
- 1. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]
- 5. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. Infrared assisted production of 3,4-dihydro-2(1H)-pyridones in solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 5-cyano-2H-pyridine-1-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various analogues of ethyl 5-cyano-2H-pyridine-1-carboxylate. The information presented is collated from recent scientific literature and aims to offer an objective overview supported by experimental data to aid in drug discovery and development efforts.
Overview of Biological Activities
Derivatives of the cyanopyridine scaffold have demonstrated a wide spectrum of pharmacological effects. This guide will focus on the comparative analysis of their anticancer, anti-inflammatory, analgesic, and cardiotonic activities, presenting quantitative data where available.
Anticancer and Kinase Inhibitory Activity
Several cyanopyridine derivatives have been investigated for their potential as anticancer agents, with many exhibiting inhibitory activity against key kinases involved in cancer progression, such as Pim-1, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Comparison of Anticancer and Kinase Inhibitory Activity
The following table summarizes the in vitro activity of various cyanopyridine analogues against different cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Analogue | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pim-1 Kinase Inhibitors | ||||
| 3-cyanopyridinone derivative 3a | Pim-1 Kinase | 2.31 ± 0.11 | Quercetagetin | 0.56 ± 0.03 |
| 3-cyanopyridinone derivative 3d | Pim-1 Kinase | 0.72 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 3-cyanopyridine derivative 4b | Pim-1 Kinase | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 3-cyanopyridine derivative 4c | Pim-1 Kinase | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 3-cyanopyridine derivative 4d | Pim-1 Kinase | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |
| Anticancer Activity (Cytotoxicity) | ||||
| Spiro 2-pyridine derivative 9b | HepG-2 cell line | 6.89 ± 0.4 | Doxorubicin | - |
| Spiro 2-pyridine derivative 9b | Caco-2 cell line | 5.68 ± 0.3 | Doxorubicin | - |
| 3-cyanopyridine derivative 4c | HepG-2 cell line | 8.02 ± 0.38 | 5-Fluorouracil | 9.42 ± 0.46 |
| 3-cyanopyridine derivative 4d | HepG-2 cell line | 6.95 ± 0.34 | 5-Fluorouracil | 9.42 ± 0.46 |
| 3-cyanopyridine derivative 4c | HCT-116 cell line | 7.15 ± 0.35 | 5-Fluorouracil | 8.01 ± 0.39 |
| 3-cyanopyridine derivative 4d | HCT-116 cell line | 8.35 ± 0.42 | 5-Fluorouracil | 8.01 ± 0.39 |
| EGFR and VEGFR-2 Inhibition | ||||
| Spiro-pyridine derivative D | EGFR | 0.124 | - | - |
| Spiro-pyridine derivative D | VEGFR-2 | 0.221 | - | - |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with different concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is then incubated for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.
This assay measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the Pim-1 enzyme, a substrate (e.g., S6Ktide), ATP, and the test compound in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 45 minutes).
-
Reaction Termination: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.
-
Signal Generation: A Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal. The plate is incubated at room temperature for another 30-45 minutes.
-
Luminescence Reading: The luminescence is measured using a luminometer.
Similar to the Pim-1 kinase assay, this assay quantifies the activity of VEGFR-2 by measuring the amount of ADP produced during the phosphorylation of a substrate.
Protocol:
-
Reaction Components: The assay is performed in a 96-well plate with recombinant VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor in a kinase assay buffer.
-
Incubation: The reaction is incubated at 30°C for a defined period.
-
Detection: The amount of ADP produced is quantified using a detection reagent like Kinase-Glo™ MAX, which generates a luminescent signal proportional to the ADP concentration.
Signaling Pathways
// Nodes Cytokines [label="Cytokines/Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., BAD, p27, c-Myc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cytokines -> Receptor; Receptor -> JAK_STAT; JAK_STAT -> Pim1 [label="Transcription"]; Pim1 -> Substrates [label="Phosphorylation"]; Substrates -> Proliferation; Substrates -> Apoptosis; } Pim-1 Kinase Signaling Pathway.
// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf_MEK_ERK [label="Raf-MEK-ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [label="Binding & Dimerization"]; VEGFR2 -> PLCg [label="Phosphorylation"]; VEGFR2 -> PI3K [label="Activation"]; PLCg -> PKC; PI3K -> Akt; PKC -> Raf_MEK_ERK; Raf_MEK_ERK -> Cell_Proliferation; Akt -> Cell_Survival; VEGFR2 -> Cell_Migration; Cell_Proliferation -> Angiogenesis; Cell_Survival -> Angiogenesis; Cell_Migration -> Angiogenesis; } VEGFR-2 Signaling Pathway in Angiogenesis.
Anti-inflammatory and Analgesic Activity
Certain cyanopyridine analogues have been evaluated for their ability to reduce inflammation and pain. These activities are often assessed using in vivo animal models.
Quantitative Comparison of Anti-inflammatory and Analgesic Activity
The following table presents the percentage of inhibition of inflammation or pain response for selected cyanopyridine derivatives compared to a standard drug.
| Compound/Analogue | Assay | % Inhibition | Standard Drug | % Inhibition (Standard) |
| Compound 4b | Anti-inflammatory | 51.67% | Ibuprofen | 53.96% |
| Compound 5s | Analgesic | 73.56% | Ibuprofen | 74.12% |
| Compound 5u | Analgesic | 73.72% | Ibuprofen | 74.12% |
Experimental Protocols
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animal Groups: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds or the standard drug (e.g., Ibuprofen) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
This test is used to screen for peripheral analgesic activity.
Protocol:
-
Animal Groups: Mice are divided into control, standard, and test groups.
-
Compound Administration: The test compounds or a standard analgesic (e.g., Ibuprofen) are administered to the respective groups.
-
Induction of Writhing: After a set time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) after the acetic acid injection.
-
Calculation of Protection: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups to the control group.
Cardiotonic Activity
Some analogues of this compound have been investigated as potential cardiotonic agents, with milrinone being a key reference compound. These compounds are evaluated for their positive inotropic effects (increasing the force of heart muscle contraction).
Experimental Protocol
Protocol:
-
Tissue Preparation: Spontaneously beating atria are isolated from guinea pigs (often pre-treated with reserpine to deplete catecholamines) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
Measurement of Contraction: The contractile force of the atria is recorded using an isometric force transducer connected to a data acquisition system.
-
Compound Addition: After a stabilization period, cumulative concentrations of the test compounds or a standard positive inotrope (e.g., milrinone) are added to the organ bath.
-
Data Analysis: The increase in contractile force is measured, and concentration-response curves are constructed to determine the potency and efficacy of the compounds.[1]
One study reported that ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate showed an appreciable positive inotropic activity, although it was inferior to that of milrinone.[2]
Conclusion
The cyanopyridine scaffold serves as a versatile template for the development of compounds with a diverse range of biological activities. The analogues of this compound have shown promising potential as anticancer, anti-inflammatory, analgesic, and cardiotonic agents. The structure-activity relationship studies within this class of compounds are crucial for optimizing their potency and selectivity for specific biological targets. The experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery to inform the design and evaluation of novel therapeutic agents based on the cyanopyridine core. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of these compounds.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 5-cyano-2H-pyridine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of ethyl 5-cyano-2H-pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.
While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a multi-faceted approach utilizing spectroscopic methods provides a more complete picture of the molecule's properties in different states. This guide will delve into the experimental data and protocols for these techniques, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key structural insights that can be obtained for this compound and its derivatives using various analytical methods.
| Technique | Information Obtained | State | Sample Requirements | Throughput |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Solid | High-quality single crystal (typically 0.1-0.5 mm) | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry in solution. | Liquid | Soluble sample (typically >1 mg) | High |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, C=O). | Solid/Liquid | Small amount of sample | High |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Gas | Small amount of sample | High |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unparalleled detail of the atomic arrangement in the crystalline state. While specific crystallographic data for this compound is not publicly available, the data for a closely related compound, Ethyl 5-cyano-8-nitro-2,3,4,4a,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carboxylate [1], serves as an excellent proxy to illustrate the power of this technique. The presence of additional fused rings in this analogue provides a more complex and informative example of the structural data that can be obtained.
Crystal Data and Structure Refinement for a Related Compound[1]
| Parameter | Value |
| Empirical Formula | C₁₇H₁₉N₃O₄ |
| Formula Weight | 329.36 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8257 (4) |
| b (Å) | 9.2256 (5) |
| c (Å) | 10.5011 (6) |
| α (°) | 88.246 (4) |
| β (°) | 75.089 (2) |
| γ (°) | 83.289 (3) |
| Volume (ų) | 820.57 (8) |
| Z | 2 |
| R-factor (%) | 5.5 |
This data reveals the precise dimensions of the unit cell and the arrangement of the molecules within the crystal lattice, information that is crucial for understanding intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of this compound would be selected and mounted on a goniometer head. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal would be kept at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images would be collected by rotating the crystal. The collected data would then be processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².
References
comparative study of different synthetic routes to cyanopyridines
For Researchers, Scientists, and Drug Development Professionals
Cyanopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of the nitrile group onto the pyridine ring is a key transformation in organic synthesis, and a variety of methods have been developed to achieve this. This guide provides a comparative overview of the most common synthetic routes to cyanopyridines, offering a side-by-side analysis of their performance, supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes to Cyanopyridines
The following table summarizes the key quantitative data for different synthetic routes to cyanopyridines, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Cyanation of Pyridine N-oxides | Pyridine N-oxide | Trimethylsilyl cyanide (TMSCN), Zn(CN)₂, Dimethylcarbamoyl chloride | CHCl₃, 60°C, 20h[1] or CH₃CN, 120°C, 12h[2][3] | 69-95[1][3] | High regioselectivity for C2 and C4 positions, mild reaction conditions.[2] | Requires preparation of the N-oxide, potential for deoxygenation as a side reaction. |
| Rosenmund-von Braun Reaction | Halopyridine (Br, I) | Copper(I) cyanide (CuCN) | High temperatures (150-250°C), polar aprotic solvents (e.g., DMF, pyridine).[4][5] | 70-95[4] | Good for synthesis of aryl nitriles from aryl halides, straightforward procedure.[6][7] | Harsh reaction conditions, can be incompatible with sensitive functional groups.[8] |
| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl, CuCN | Diazotization at low temperature (0-5°C), followed by cyanation.[9][10] | 60-80[10] | Well-established classical method, good for converting amino groups to nitriles.[10][11][12] | Diazonium intermediates can be unstable, potential for side reactions.[9] |
| Palladium-Catalyzed Cyanation | Halopyridine (Cl, Br) | Pd catalyst (e.g., Pd/C, Pd(OAc)₂), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Dioxane/water, ≤ 100°C, 1h[13] or DMAC, 110°C.[14] | 80-98[13][14] | High yields, broad substrate scope including chlorides, milder conditions than Rosenmund-von Braun.[13] | Catalyst and ligand cost, potential for catalyst poisoning by cyanide.[15] |
| One-Pot Multicomponent Synthesis | Aldehyde, ketone, malononitrile, ammonium acetate | Catalyst (e.g., Na₂CaP₂O₇, ZPZn) | Solvent-free, 80°C, or microwave irradiation.[16][17][18] | 72-94[16][18] | High efficiency, atom economy, rapid access to highly substituted 2-amino-3-cyanopyridines.[16][17][18] | Limited to the synthesis of specific substituted cyanopyridine scaffolds. |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical connections between the different starting materials and the resulting cyanopyridine products via the discussed synthetic routes.
Caption: Synthetic pathways to cyanopyridines from various precursors.
Experimental Protocols
Cyanation of Pyridine N-oxide with TMSCN
This protocol is adapted from a general procedure for the C-H cyanation of N-containing heteroaromatics.[1]
Materials:
-
Pyridine N-oxide derivative (1.0 equiv)
-
Triflic anhydride (1.2 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Trimethylsilyl cyanide (TMSCN) (5.0 equiv)
-
N-methylmorpholine (NMM) (1.3 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the pyridine N-oxide derivative (1.0 equiv) in anhydrous CHCl₃ (0.1 M) in a vial capped with a septum under an argon or nitrogen atmosphere, add triflic anhydride (1.2 equiv) dropwise at room temperature.
-
Stir the resulting solution for 1 hour at room temperature.
-
Add trimethylsilyl cyanide (5.0 equiv) to the mixture.
-
Replace the septum with a screw cap and stir the mixture at 60°C for 3 hours.
-
Remove the reaction vessel from the heat source and quickly add N-methylmorpholine (1.3 equiv).
-
Reseal the vial and continue stirring at 60°C for an additional 17 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cyanopyridine.
Rosenmund-von Braun Reaction
The classical Rosenmund-von Braun reaction requires high temperatures.[5] More recent modifications have been developed to proceed under milder conditions.[8]
Materials:
-
Aryl halide (e.g., bromopyridine) (1.0 equiv)
-
Copper(I) cyanide (CuCN) (1.2-2.0 equiv)
-
High-boiling polar solvent (e.g., DMF, NMP, or pyridine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the halopyridine and copper(I) cyanide.
-
Add the solvent to the mixture.
-
Heat the reaction mixture to reflux (typically 150-200°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Sandmeyer Reaction
This is a classical method for the conversion of an amino group to a cyano group on an aromatic ring.[10][12]
Materials:
-
Aminopyridine (1.0 equiv)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to keep CuCN in solution)
-
Ice
Procedure:
-
Diazotization: Dissolve the aminopyridine in aqueous HCl and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the resulting cyanopyridine by distillation, crystallization, or chromatography.
Palladium-Catalyzed Cyanation of a Bromopyridine
This protocol is a general and efficient method for the cyanation of (hetero)aryl halides.[13]
Materials:
-
Bromopyridine (1.0 mmol)
-
Palladium precatalyst (e.g., a third-generation palladacycle precatalyst, 1-5 mol%)
-
Ligand (if required by the precatalyst)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Dioxane
-
Aqueous potassium acetate (KOAc) solution (0.05 M)
-
Nitrogen atmosphere
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if necessary), and K₄[Fe(CN)₆]·3H₂O.
-
If the bromopyridine is a solid, add it to the test tube.
-
Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with nitrogen (repeat three times).
-
If the bromopyridine is a liquid, add it via syringe.
-
Add dioxane (2.5 mL) and the degassed aqueous KOAc solution (2.5 mL) via syringe.
-
Stir the reaction mixture at a temperature up to 100°C for 1 hour, or until the reaction is complete as monitored by TLC or GC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
One-Pot Synthesis of 2-Amino-3-cyanopyridines
This method provides rapid access to highly substituted cyanopyridines under solvent-free conditions.[16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ketone (e.g., acetophenone) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured diphosphate Na₂CaP₂O₇ catalyst
Procedure:
-
In a flask, mix the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.
-
Add the Na₂CaP₂O₇ catalyst to the mixture.
-
Heat the reaction mixture at 80°C under solvent-free conditions, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solid residue and stir.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.
References
- 1. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. synarchive.com [synarchive.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. oiccpress.com [oiccpress.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis: Milrinone vs. Ethyl 5-cyano-2H-pyridine-1-carboxylate
Executive Summary: This guide provides a detailed comparative analysis of milrinone and ethyl 5-cyano-2H-pyridine-1-carboxylate. While extensive research and clinical data are available for milrinone, a well-established phosphodiesterase III (PDE3) inhibitor, information regarding this compound is scarce in the public domain. This document summarizes the known properties of milrinone and presents the limited available data for a structurally similar compound, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, as a potential analogue for comparative context.
Introduction
Milrinone is a potent inotropic and vasodilatory agent widely used in the short-term treatment of acute decompensated heart failure.[1][2] Its mechanism of action centers on the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] In contrast, this compound is not a well-characterized compound in scientific literature. However, related pyridine derivatives have been synthesized and investigated for their potential cardiovascular effects, drawing parallels to the bipyridine structure of milrinone.[5] This guide aims to provide a comprehensive overview of milrinone's pharmacological profile, supported by experimental data, and to contextualize the potential properties of this compound through a related analogue.
Milrinone: A Detailed Profile
Milrinone is a bipyridine derivative that enhances cardiac contractility (inotropic effect) and promotes relaxation of vascular smooth muscle, leading to vasodilation.[6][7] These effects are mediated by its selective inhibition of the PDE3 enzyme.
Mechanism of Action and Signaling Pathway
Milrinone's primary mechanism is the inhibition of PDE3, which leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.[1][4]
-
In Cardiac Myocytes: Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several target proteins. This leads to an influx of calcium ions into the cell, resulting in increased myocardial contractility and an accelerated rate of relaxation (lusitropy).[2][4]
-
In Vascular Smooth Muscle: Elevated cAMP levels in vascular smooth muscle cells also activate PKA, which leads to the relaxation of these cells and subsequent vasodilation. This reduces both preload and afterload on the heart.[2][6]
The signaling pathway for milrinone is depicted in the following diagram:
Experimental Data and Performance
Numerous studies have quantified the hemodynamic effects of milrinone. The following tables summarize key findings from clinical and preclinical investigations.
Table 1: Hemodynamic Effects of Intravenous Milrinone in Patients with Severe Congestive Heart Failure [8]
| Parameter | Baseline (Mean ± SEM) | Max Milrinone Dose (Mean ± SEM) | % Change |
| Heart Rate (bpm) | 92 ± 4 | 99 ± 4 | +7.6% |
| Mean Aortic Pressure (mmHg) | 82 ± 3 | 71 ± 3 | -13.4% |
| Right Atrial Pressure (mmHg) | 15 ± 2 | 7 ± 1 | -53.3% |
| LV End-Diastolic Pressure (mmHg) | 26 ± 3 | 18 ± 3 | -30.8% |
| Stroke Volume Index (ml/m²) | 20 ± 2 | 30 ± 2 | +50% |
| Stroke Work Index (g·m/m²) | 14 ± 2 | 21 ± 2 | +50% |
| dP/dt (mmHg/s) | 858 ± 54 | 1130 ± 108 | +31.7% |
Table 2: Dose-Response of Intravenous Milrinone in Patients with Moderate to Severe Heart Failure [9]
| IV Dose (µg/kg) | Peak Increase in Cardiac Index | Concomitant Decrease in Pulmonary Capillary Wedge Pressure |
| 25 | 16.5% | 24% |
| 50 | 12.5% | 29% |
| 75 | 28.4% | 38% |
Experimental Protocols
Study on Hemodynamic Effects in Severe Congestive Heart Failure [8]
-
Objective: To determine the dose-response relationships of milrinone and compare its effects to nitroprusside in patients with severe congestive heart failure.
-
Methodology: Patients received incremental doses of intravenous milrinone. Hemodynamic parameters were measured at baseline and at each dose level. Data included heart rate, mean aortic pressure, right atrial pressure, left ventricular end-diastolic pressure, stroke volume index, stroke work index, and the maximum rate of rise of left ventricular pressure (dP/dt).
Controlled Trial in Chronic Cardiac Failure [9]
-
Objective: To examine the acute hemodynamic response to intravenous and oral milrinone in patients with moderate to moderately severe heart failure.
-
Methodology: Patients were administered successive intravenous doses of 25, 50, and 75 µg/kg of milrinone. The peak increase in cardiac index and the concomitant decrease in pulmonary capillary wedge pressure were measured for each dose.
This compound and its Analogues
There is a significant lack of publicly available scientific literature on the biological activity of this compound. However, research on structurally similar compounds provides some insight into their potential as cardiovascular agents.
Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate
This compound was synthesized and evaluated as a milrinone analogue.[5]
-
Pharmacological Activity: It demonstrated appreciable positive inotropic activity in in-vitro studies on spontaneously beating atria from reserpine-treated guinea pigs. However, its inotropic effect was inferior to that of milrinone.[5] The study also noted that other compounds with a similar 2-substitution pattern exhibited anti-inflammatory, analgesic, and hypotensive activities.[5]
The synthesis and initial screening of this analogue suggest that the cyanopyridine scaffold is of interest in the development of cardiovascular drugs.
Experimental Protocols for Analogue Screening[5]
-
Objective: To synthesize and evaluate the pharmacological activities of milrinone analogues.
-
Methodology: The contractile activity and frequency rate of the synthesized compounds were tested on spontaneously beating atria isolated from reserpine-treated guinea pigs. This in-vitro model allows for the assessment of direct cardiac effects without the influence of the systemic circulation.
The experimental workflow for the synthesis and screening of such analogues can be generalized as follows:
Comparative Summary and Conclusion
A direct, data-driven comparison between milrinone and this compound is not feasible due to the absence of data for the latter. The following table provides a high-level comparison based on the available information for milrinone and a potential analogue.
Table 3: High-Level Comparison
| Feature | Milrinone | Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate (Analogue) |
| Mechanism of Action | Selective PDE3 inhibitor | Presumed to have some PDE inhibitory activity |
| Primary Effects | Positive inotropy, Lusitropy, Vasodilation[1][6] | Positive inotropy[5] |
| Clinical Use | Short-term treatment of acute decompensated heart failure[1] | Not clinically used |
| Potency | High | Inferior to milrinone[5] |
| Data Availability | Extensive preclinical and clinical data | Limited to a single in-vitro study[5] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Milrinone - WikiAnesthesia [wikianesthesia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. researchgate.net [researchgate.net]
- 9. Milrinone in the treatment of chronic cardiac failure: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of cyanopyridine derivatives is a critical parameter in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and chemical reactivities. A thorough understanding of their spectroscopic characteristics is essential for unambiguous identification and quality control. This guide provides a comparative analysis of the spectroscopic data for three common and foundational cyanopyridine isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-, 3-, and 4-cyanopyridine, providing a basis for their differentiation.
¹H NMR Spectral Data (in CDCl₃)
The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the position of the cyano group on the pyridine ring.
| Isomer | δ (ppm) and J (Hz) of Protons |
| 2-Cyanopyridine | 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1][2] |
| 3-Cyanopyridine | 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[3] |
| 4-Cyanopyridine | 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[4] |
¹³C NMR Spectral Data
The position of the cyano group also significantly influences the chemical shifts of the carbon atoms in the pyridine ring.
| Isomer | δ (ppm) of Carbons |
| 2-Cyanopyridine | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN) |
| 3-Cyanopyridine | 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1 |
| 4-Cyanopyridine | 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)[5] |
IR Spectral Data
The vibrational frequency of the cyano group (C≡N) and the ring vibrations are key features in the IR spectra.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2-Cyanopyridine | C≡N stretch: ~2230 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹ |
| 3-Cyanopyridine | C≡N stretch: ~2235 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹ |
| 4-Cyanopyridine | C≡N stretch: ~2240 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹ |
Mass Spectrometry Data
The molecular ion peak and fragmentation patterns can aid in confirming the molecular weight and structure.
| Isomer | Molecular Ion (m/z) and Key Fragments |
| 2-Cyanopyridine | M⁺: 104, Fragmentation often involves loss of HCN (m/z 77)[6] |
| 3-Cyanopyridine | M⁺: 104, Fragmentation pattern differs from the 2-isomer[7] |
| 4-Cyanopyridine | M⁺: 104, Fragmentation pattern is also distinct[8] |
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the cyanopyridine isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of 2-, 3-, and 4-cyanopyridine isomers using the spectroscopic data.
Caption: Workflow for differentiating cyanopyridine isomers.
References
- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 2. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Cyanopyridine(100-54-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts in the synthesis of dihydropyridines
Researchers, scientists, and drug development professionals are constantly seeking more efficient and sustainable methods for the synthesis of dihydropyridines, a critical scaffold in many pharmaceuticals. The choice of catalyst is paramount in determining the efficacy, yield, and environmental impact of these synthetic routes. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific applications.
The synthesis of 1,4-dihydropyridines (1,4-DHPs), most commonly achieved through the Hantzsch reaction, is a cornerstone of medicinal chemistry.[1][2] These nitrogen-containing heterocyclic molecules are of immense interest due to their diverse therapeutic properties, including cardiovascular, anticancer, and antioxidant activities.[3][4][5] The classical Hantzsch reaction, however, often suffers from drawbacks such as long reaction times and poor yields.[2] To overcome these limitations, a plethora of catalysts have been developed, broadly categorized into metal-based catalysts, organocatalysts, and biocatalysts.[3][4][5]
Comparative Efficacy of Catalytic Systems
The performance of different catalysts in the Hantzsch synthesis of dihydropyridines varies significantly in terms of reaction time, yield, and conditions. The following table summarizes the quantitative data for a selection of representative catalysts, showcasing the advantages offered by modern catalytic systems.
| Catalyst | Substrate (Aldehyde) | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Reference |
| Metal-Based Catalysts | |||||||
| FePO₄ | Benzaldehyde | Solvent-free | 100 | 2 h | 85 | 8 mg | [1] |
| CoFe₂O₄@SiO₂-NH₂-Co(II) | Benzaldehyde | Aqueous Ethanol (1:1) | Reflux | 2 h | 96 | 180 mg | [1] |
| NiFe₂O₄@SiO₂-SO₃H | Benzaldehyde | Ethanol | Reflux | 2.5 h | 96 | 0.1 g | [1] |
| Fe₃O₄/GO/Au-Ag | Benzaldehyde | Water | 80 | <5 h | 81-93 | 20 mg | [1] |
| Zr-ZSM-5 Zeolite | Benzaldehyde | Microwave | 300 | 25-35 min | 96 | 30 mg | [1] |
| MIL-101(Cr) MOF | Benzaldehyde | Ethanol | Reflux | 1 h | 95 | 10 mol% | [6] |
| AlCl₃@ZnO | Substituted Benzaldehydes | Solvent-free | Room Temp | 2 h | 85-96 | 0.25 mol equiv. | [7] |
| Fe₃O₄@Phen@Cu | Aromatic Aldehydes | Water | 80 | 30-60 min | 85-95 | - | [8] |
| Organocatalysts | |||||||
| Cinchona Alkaloid (3b) | Enamine & Malononitrile deriv. | Toluene | 10 | 3 days | up to 99 | 20 mol% | [9] |
| L-Proline | Aldehydes, Aldimines | CH₃CN | 0 | 20 h | - | 20 mol% | [10][11] |
| Biocatalysts | |||||||
| Hydrolytic Enzymes | 1,4-DHP derivatives | Organic (co)solvent | Optimized | - | Good to excellent enantioselectivity | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of dihydropyridines using different classes of catalysts.
General Procedure for Metal-Based Catalysis (e.g., FePO₄)
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the FePO₄ catalyst (8 mg) is heated at 100°C under solvent-free conditions for 2 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted with a suitable solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.[1]
General Procedure for Organocatalysis (e.g., Cinchona Alkaloid)
To a mixture of the cinchona alkaloid catalyst (20 mol%) and an enamine (0.3 mmol) in toluene (0.25 mL), an alkylidenemalononitrile (0.1 mmol) is added.[9] The reaction mixture is stirred at 10°C for 3 days. Following this, the solvent is evaporated under vacuum. The resulting crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate, 7:3 to 1:1) to yield the chiral 1,4-dihydropyridine.[9]
General Procedure for Biocatalysis (Chemoenzymatic Synthesis)
The chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives often involves the use of hydrolytic enzymes for asymmetrization or kinetic resolution.[12] A typical procedure involves dissolving the racemic 1,4-dihydropyridine derivative in a suitable organic solvent or a biphasic system. The hydrolytic enzyme (e.g., a lipase or esterase) is then added, and the reaction is stirred at an optimized temperature. The progress of the enzymatic resolution is monitored by chiral chromatography. Once the desired conversion is reached, the enzyme is filtered off, and the enantioenriched product and remaining substrate are separated by standard chromatographic techniques.[12]
Reaction Pathways and Experimental Workflow
The synthesis of dihydropyridines via the Hantzsch reaction generally proceeds through a series of well-defined steps. The catalyst plays a crucial role in facilitating these transformations.
Caption: Generalized Hantzsch reaction pathway for dihydropyridine synthesis.
The experimental workflow for catalyst screening and optimization follows a logical progression from catalyst selection to product analysis.
References
- 1. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 2. Recent Advances in Catalysis of Hantzsch and Related Synthesis of 1,4-Dihydropyridines and Polyhydroquinolines: A Brief Overview | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. arkat-usa.org [arkat-usa.org]
- 7. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Validation of an Analytical Method for the Quantification of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.[5] The primary validation parameters as stipulated by ICH guidelines include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6][7]
Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)
For the quantification of a moderately polar compound like ethyl 5-cyano-2H-pyridine-1-carboxylate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique.[1][8]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Validation Parameters and Experimental Protocols
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Experimental Protocol:
-
Prepare a solution of a placebo (all formulation components except the active pharmaceutical ingredient, API).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding the API to the placebo.
-
Inject all three solutions into the HPLC system.
-
Analyze the chromatograms for any interference from the placebo at the retention time of the analyte.
Acceptance Criteria:
-
The chromatogram of the placebo should show no peak at the retention time of the analyte.
-
The peak for the analyte in the spiked sample should be pure and not show any co-elution with other peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[3][7]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five concentrations ranging from 80% to 120% of the expected working concentration.[7]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810500 |
| 90 | 905800 |
| 100 | 1001200 |
| 110 | 1102500 |
| 120 | 1208900 |
| Correlation Coefficient (r²) | 0.9995 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[7]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Illustrative Accuracy Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean of 3) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] Precision is evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocol (Repeatability):
-
Prepare six separate samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Table 4: Illustrative Precision Data
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.8% |
| Intermediate Precision | %RSD (n=12, combined data) | 1.2% |
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Table 5: Illustrative LOD and LOQ Data
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic component)
-
Column temperature (± 2°C)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).
Table 6: Illustrative Robustness Data
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry |
| Flow Rate | 0.9 mL/min | 5.1 | 1.1 |
| 1.1 mL/min | 4.1 | 1.2 | |
| Mobile Phase | 58% Acetonitrile | 4.8 | 1.1 |
| 62% Acetonitrile | 4.2 | 1.1 | |
| Temperature | 23°C | 4.6 | 1.2 |
| 27°C | 4.4 | 1.1 |
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all variations.
Visualizing the Validation Workflow
A clear workflow is essential for a systematic approach to method validation.
Caption: Workflow for analytical method validation.
Conclusion
The validation of an analytical method is a critical process in ensuring the quality and consistency of pharmaceutical products. By following the detailed protocols and adhering to the acceptance criteria outlined in this guide, researchers and scientists can confidently establish a reliable HPLC method for the quantification of this compound. This systematic approach, grounded in ICH principles, ensures that the analytical data generated is accurate, precise, and fit for its intended purpose in a regulatory environment.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. pharmadevils.com [pharmadevils.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic potential and potential off-target effects. This guide provides a comparative analysis of the biological activities of ethyl 5-cyano-2H-pyridine-1-carboxylate derivatives and related compounds, drawing from available experimental data to illuminate their target engagement and potential for cross-reactivity.
While a comprehensive head-to-head cross-reactivity study across a broad panel of targets for a single series of this compound derivatives is not publicly available, existing research on structurally related pyridine compounds offers valuable insights into their diverse pharmacological profiles. This guide synthesizes these findings to facilitate a comparative understanding of their potential biological targets.
Comparative Analysis of Biological Activity
The following tables summarize the inhibitory activities of various pyridine derivatives, including those with the ethyl 5-cyano-pyridine core structure, against different biological targets. It is important to note that this data is compiled from separate studies and direct comparisons should be made with caution.
Table 1: Anticancer Activity of Pyridine and Spiro-Pyridine Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.70 | Doxorubicin | 12.49 ± 1.10 |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| Spiro-pyridine derivative 8 | HepG-2 | 8.42 ± 0.70 | Doxorubicin | 4.50 ± 0.20 |
| Non-fused pyridone 5a | MCF-7 | 1.77 ± 0.10 | Taxol | - |
| Non-fused pyridone 5e | MCF-7 | 1.39 ± 0.08 | Taxol | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the cell growth.
Table 2: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-pyridine derivative 7 | EGFR | 0.124 | Erlotinib | 0.033 |
| Spiro-pyridine derivative 7 | VEGFR-2 | 0.221 | Sorafenib | 0.043 |
| Non-fused pyridone 5a | VEGFR-2 | 0.217 | - | - |
| Non-fused pyridone 5a | HER-2 | 0.168 | - | - |
| Non-fused pyridone 5e | VEGFR-2 | 0.124 | - | - |
| Non-fused pyridone 5e | HER-2 | 0.077 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 3: Other Pharmacological Activities
| Compound/Derivative | Biological Activity | Observation | Reference Compound |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Appreciable, but inferior to milrinone | Milrinone |
Experimental Protocols
The data presented in this guide is derived from various in vitro assays designed to assess the biological activity of small molecules. Below are detailed methodologies for key experiments typically employed in cross-reactivity and selectivity profiling.
Cell-Based Proliferation Assays (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HepG-2, Caco-2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine derivatives) and a reference drug (e.g., Doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assays
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the kinase enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using phosphorylation-specific antibodies labeled with a fluorescent probe.
-
Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Competitive Binding Assays
Competitive binding assays are used to determine the affinity of a test compound for a specific target (e.g., a receptor or enzyme) by measuring its ability to displace a known labeled ligand.
-
Preparation of Target: A source of the target protein (e.g., cell membranes expressing a receptor, purified enzyme) is prepared.
-
Incubation: The target protein is incubated with a fixed concentration of a labeled ligand (radiolabeled or fluorescently labeled) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound ligand is separated from the free ligand. This can be achieved through methods like filtration, centrifugation, or scintillation proximity assay (SPA).
-
Quantification of Bound Ligand: The amount of bound labeled ligand is quantified.
-
Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of the studied compounds, the following diagrams are provided.
A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research
A deep dive into the structure-activity relationships of recently developed pyridine-based compounds reveals critical insights for future drug design. This guide compares the anticancer potencies of two distinct classes of novel pyridine derivatives—pyridine-ureas and imidazo[1,2-a]pyridines—highlighting key structural modifications that dictate their efficacy against various cancer cell lines.
Researchers have long recognized the pyridine scaffold as a privileged structure in medicinal chemistry due to its presence in numerous approved drugs. Recent explorations into novel pyridine derivatives continue to yield promising anticancer candidates. This comparative guide synthesizes data from two recent studies to provide a clear overview of their structure-activity relationships (SAR), offering a valuable resource for researchers in oncology and drug development.
I. Pyridine-Urea Derivatives as Potent Antiproliferative Agents
A recent study focused on a series of novel pyridine-ureas and evaluated their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. The findings underscore the significant impact of substituent positioning and nature on the pyridine and urea moieties.
Quantitative SAR Data: Pyridine-Ureas
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[1] | IC50 (µM) on MCF-7 (72h)[1] | VEGFR-2 Inhibition IC50 (µM)[1] |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |
Key SAR Insights for Pyridine-Ureas:
-
The presence of an electron-withdrawing group at the meta-position of the phenylurea moiety significantly enhances anticancer activity. Compound 8e , with a trifluoromethyl group at the 3-position, demonstrated the highest potency, being approximately 8.7 times more active than the reference drug doxorubicin against MCF-7 cells after 48 hours of treatment.[1]
-
Substitution at the para-position, as seen with the chloro (8b ) and methyl (8d ) groups, resulted in moderate activity.
-
The unsubstituted phenylurea derivative (8a ) exhibited the lowest activity among the compared compounds.
-
Selected potent compounds also demonstrated inhibitory activity against VEGFR-2, suggesting a potential mechanism of action through the inhibition of angiogenesis.[1]
Experimental Protocols: Pyridine-Ureas
Antiproliferative Activity Assay (MTT Assay): Human breast cancer (MCF-7) cells were seeded in 96-well plates and incubated. The cells were then treated with different concentrations of the synthesized pyridine-urea derivatives for 48 or 72 hours. Post-incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. After a further incubation period, the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability, and the IC50 values were calculated.[1]
VEGFR-2 Inhibition Assay: The in vitro inhibitory activity of the pyridine-urea derivatives against VEGFR-2 was determined using a kinase assay kit. The assay measures the phosphorylation of a substrate by the enzyme in the presence of the test compounds. The luminescence signal, which is inversely proportional to the kinase activity, was measured to calculate the percentage of inhibition and subsequently the IC50 values.[1]
II. Imidazo[1,2-a]pyridine Derivatives Targeting Gastric Cancer
Another noteworthy study explored a series of imidazo[1,2-a]pyridine derivatives for their potential as Nek2 inhibitors, a kinase implicated in various cancers, including gastric cancer. The antiproliferative activity of these compounds was evaluated against the MGC-803 human gastric cancer cell line.
Quantitative SAR Data: Imidazo[1,2-a]pyridines
| Compound ID | R1 Group | R2 Group | Antiproliferative Activity IC50 (nM) on MGC-803[2] |
| 28a | H | H | 1300 |
| 28c | F | H | 110 |
| 28e | Cl | H | 38 |
| 28f | Br | H | 42 |
| 28h | H | Cl | 890 |
Key SAR Insights for Imidazo[1,2-a]pyridines:
-
The introduction of a halogen atom at the R1 position of the phenyl ring significantly increased the antiproliferative activity compared to the unsubstituted analog (28a ).
-
Among the halogens, a chloro group (28e ) at the R1 position provided the most potent activity, with an IC50 value of 38 nM.[2]
-
A bromo substituent (28f ) also conferred strong activity, comparable to the chloro derivative.
-
Moving the chloro substituent to the R2 position (28h ) resulted in a substantial decrease in activity, highlighting the importance of the substituent's position for optimal interaction with the biological target.
Experimental Protocols: Imidazo[1,2-a]pyridines
Cell Proliferation Assay: The MGC-803 human gastric cancer cell line was used to assess the antiproliferative effects of the imidazo[1,2-a]pyridine derivatives. Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, cell viability was determined using a suitable method, such as the MTT or SRB assay, to calculate the IC50 values.[2]
Visualizing the Research Workflow and SAR Logic
To better understand the experimental and logical processes of these studies, the following diagrams were generated.
Caption: General experimental workflow for SAR studies of novel pyridine derivatives.
Caption: SAR logic for the anticancer activity of pyridine-urea derivatives.
Conclusion
The comparative analysis of these two distinct series of pyridine derivatives underscores the versatility of the pyridine scaffold in designing potent anticancer agents. For the pyridine-ureas, the electronic properties and position of substituents on the distal phenyl ring are paramount for high efficacy. In the case of imidazo[1,2-a]pyridines, specific halogen substitutions on the phenyl moiety dramatically enhance their antiproliferative effects. These findings provide a clear rationale for the future design of more effective and selective pyridine-based anticancer drugs. The detailed experimental protocols and structured quantitative data presented herein serve as a valuable reference for researchers aiming to build upon these promising results.
References
Evaluating the Antioxidant Properties of Novel Pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel antioxidant compounds is a cornerstone of drug discovery, with applications in mitigating oxidative stress-related pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer. Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including significant antioxidant potential. This guide provides a comparative evaluation of the antioxidant properties of novel pyridine compounds, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of potent new antioxidant drug candidates.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of novel pyridine compounds is typically evaluated using a panel of in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Below is a summary of the antioxidant activities of several recently synthesized novel pyridine derivatives compared to standard antioxidant compounds.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe(II)/mM) | Reference Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe(II)/mM) |
| Novel Pyridine Series A | Standard Antioxidants | ||||||
| Pyridine Derivative A1 | 15.2 ± 1.3 | 8.9 ± 0.7 | 1.8 ± 0.1 | Trolox | 5.8 ± 0.5 | 3.2 ± 0.3 | 2.5 ± 0.2 |
| Pyridine Derivative A2 | 25.8 ± 2.1 | 15.4 ± 1.2 | 1.2 ± 0.1 | Ascorbic Acid | 8.2 ± 0.7 | 4.5 ± 0.4 | 2.8 ± 0.3 |
| Pyridine Derivative A3 | 10.5 ± 0.9 | 6.1 ± 0.5 | 2.1 ± 0.2 | Butylated Hydroxytoluene (BHT) | 18.5 ± 1.5 | 10.2 ± 0.9 | 1.5 ± 0.1 |
| Novel Pyridine Series B | Gallic Acid | 3.1 ± 0.3 | 1.8 ± 0.2 | 3.5 ± 0.3 | |||
| Thiazolo[4,5-b]pyridine 1 | 45.3 ± 3.8 | 28.7 ± 2.4 | 0.8 ± 0.07 | ||||
| Thiazolo[4,5-b]pyridine 2 | 32.1 ± 2.7 | 19.5 ± 1.6 | 1.1 ± 0.09 |
Note: The IC50 and FRAP values presented here are hypothetical and for illustrative purposes. Actual values should be obtained from specific research articles.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of antioxidant properties. Below are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: In a 96-well plate, add 10 µL of the test compound (at various concentrations) to 190 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction mixture: In a 96-well plate, add 10 µL of the test compound (at various concentrations) to 190 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation of FRAP value: The FRAP value is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mM Fe(II) equivalents per mM of the test compound.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates the general workflow for the DPPH, ABTS, and FRAP assays.
Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.
The Nrf2-KEAP1 Signaling Pathway: A Key Cellular Antioxidant Response
Many antioxidant compounds, including certain pyridine derivatives, exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1 and targeted for degradation. However, upon exposure to oxidative stress or Nrf2 activators, KEAP1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
The following diagram illustrates the activation of the Nrf2-KEAP1 pathway by a novel pyridine compound.
Caption: Activation of the Nrf2-KEAP1 antioxidant pathway by a pyridine compound.
Conclusion and Future Directions
The evaluation of novel pyridine compounds reveals a rich chemical space for the discovery of potent antioxidants. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the systematic assessment of these compounds. Future research should focus on elucidating the structure-activity relationships to guide the design of more effective pyridine-based antioxidants. Furthermore, investigating the effects of these compounds on cellular antioxidant pathways, such as the Nrf2-KEAP1 system, will provide deeper insights into their mechanisms of action and their potential as therapeutic agents for oxidative stress-related diseases. The continued exploration of novel pyridine derivatives holds significant promise for the development of next-generation antioxidant therapies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of ethyl 5-cyano-2H-pyridine-1-carboxylate, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe research environment.
Hazard and Safety Information
Before handling this compound, it is essential to be aware of its associated hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | GHS Hazard Statement | Signal Word | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | P264, P270, P301+P312, P330, P501 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 | |
| Acute Toxicity, Dermal (Implied) | H312: Harmful in contact with skin | P280, P302+P352, P312, P322, P363 | |
| Acute Toxicity, Inhalation (Implied) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
Data synthesized from multiple sources providing GHS classifications for ethyl 5-cyano-2-pyridinecarboxylate and related cyanopyridine compounds.[1][2][3][4]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with institutional and regulatory standards.
1. Waste Collection:
-
All waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be collected as hazardous waste.
-
Use a designated, properly labeled, and sealed container for waste collection. The container should be made of a compatible material.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
3. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2]
-
Follow all local, state, and federal regulations for the disposal of toxic and hazardous chemical waste.
Experimental Workflow for Disposal
The logical flow of the disposal process, from initial handling to final disposal, is illustrated in the diagram below. This workflow ensures that all necessary safety and procedural steps are followed in the correct sequence.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ethyl 5-cyano-2H-pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Ethyl 5-cyano-2H-pyridine-1-carboxylate (CAS: 41051-03-0).
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health effects. The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1] |
Additionally, this chemical is a combustible solid, indicating that it can burn but is not readily ignitable.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | The precautionary statement P280 mandates the use of protective gloves. While specific breakthrough data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling pyridine-containing compounds. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consider double-gloving. |
| Protective Clothing | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling large quantities, or if there is a potential for aerosol or dust generation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. All respiratory use must be in accordance with a comprehensive respiratory protection program. |
Experimental Protocol: Safe Handling in a Laboratory Setting
Adherence to a strict experimental protocol is crucial for safety.
1. Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required personal protective equipment as outlined in the table above.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available.
2. Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale dust or vapors.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this chemical, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visual Guides
To further aid in operational safety, the following diagrams illustrate key decision-making and workflow processes.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step experimental workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
